AcrB-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H35NO6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[7-[3-(4-methoxyphenoxy)propoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C30H35NO6/c1-30(2)13-12-24-26(29(32)31-14-18-34-19-15-31)20-25-23(28(24)37-30)6-4-7-27(25)36-17-5-16-35-22-10-8-21(33-3)9-11-22/h4,6-11,20H,5,12-19H2,1-3H3 |
InChI Key |
UWPJCMMNJWEMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=C(C=C4)OC)C(=O)N5CCOCC5)C |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of AcrB-IN-2: A Benzochromene-Based Inhibitor of the AcrB Efflux Pump
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The Acriflavine resistance protein B (AcrB) is a major component of the AcrAB-TolC efflux pump system in Escherichia coli and a prime target for the development of efflux pump inhibitors (EPIs). Such inhibitors have the potential to restore the activity of existing antibiotics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AcrB-IN-2, a promising AcrB inhibitor belonging to the benzochromene class of compounds.
This compound, also identified as compound G6 in its lead discovery publication, has demonstrated significant potential in potentiating the effects of antibiotics against MDR bacteria. This document will delve into the quantitative data supporting its activity, the detailed experimental protocols used for its evaluation, and the logical relationships in its mechanism of action and experimental assessment, visualized through diagrams.
Core Compound: this compound (Compound G6)
This compound is a derivative of the (3,4-dihydro-2H-benzo[h]chromen-5-yl)(morpholino)methanone core scaffold. Its chemical structure and key biological activities are detailed below.
Quantitative Biological Data of this compound and Analogs
The following tables summarize the quantitative data for this compound (G6) and a selection of its structural analogs, as reported by Guo et al. (2023).[1] The data highlights the compound's ability to potentiate the activity of various antibiotics and inhibit the efflux of a known AcrB substrate, Nile Red.
Table 1: Antibiotic Potentiation by this compound (G6) against E. coli BW25113
| Antibiotic | MIC alone (μg/mL) | This compound (G6) Conc. (μg/mL) | MIC in combination (μg/mL) | Fold Reduction |
| Erythromycin (ERY) | 128 | 64 | 16 | 8 |
| Levofloxacin (LEV) | 0.125 | 64 | 0.0625 | 2 |
| Minocycline (MIN) | 4 | 64 | 1 | 4 |
Table 2: Structure-Activity Relationship of Benzochromene Derivatives as AcrB Inhibitors
| Compound ID | R Group | ERY MIC Fold Reduction (at 64 μg/mL) | MIN MIC Fold Reduction (at 64 μg/mL) | Nile Red Efflux Inhibition (at 50 μM) |
| G6 (this compound) | 4-methoxyphenoxy)propoxy | 8 | 4 | Complete |
| H6 | N/A | 4 | 2 | Complete |
| G10 | N/A | 4 | 4 | Complete |
| G11 | N/A | 4 | 4 | Complete |
Note: The full chemical structures of H6, G10, and G11 are detailed in the primary reference.[1] This table provides a comparative overview of their efficacy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial susceptibility of E. coli BW25113 was determined using the broth microdilution method in 96-well plates.
-
Bacterial Strain: E. coli BW25113.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension was prepared and adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Compound Preparation: Antibiotics and AcrB inhibitors were prepared in a series of two-fold dilutions. For potentiation assays, a fixed sub-inhibitory concentration of the AcrB inhibitor was added to each well containing the serially diluted antibiotic.
-
Incubation: The microplates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that resulted in no visible bacterial growth.
Nile Red Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.
-
Bacterial Strain: E. coli BW25113.
-
Cell Preparation: An overnight culture of E. coli was harvested, washed, and resuspended in potassium phosphate buffer (PPB).
-
Loading: The cells were loaded with Nile Red in the presence of a proton motive force (PMF) inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), to allow the dye to accumulate.
-
Efflux Initiation: The cells were washed to remove the CCCP and excess dye, and then re-energized by the addition of glucose to initiate efflux.
-
Inhibitor Addition: The test compound (e.g., this compound) was added to the cell suspension prior to the addition of glucose.
-
Fluorescence Measurement: The fluorescence of Nile Red was monitored over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye from the cells. Inhibition of efflux is observed as a slower rate of fluorescence decay compared to the control without the inhibitor.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay assesses whether a compound disrupts the integrity of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
-
Bacterial Strain: E. coli BW25113.
-
Probe: N-phenyl-1-naphthylamine (NPN).
-
Procedure: Bacterial cells were washed and resuspended in a suitable buffer. NPN was added to the cell suspension. NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of the cell membrane. The fluorescence was monitored after the addition of the test compound. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to access the inner membrane.
Hemolysis Assay
This assay evaluates the toxicity of the compounds to red blood cells.
-
Cell Type: Freshly collected mouse or human red blood cells (RBCs).
-
Procedure: A suspension of RBCs was incubated with various concentrations of the test compound. A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (buffer) were included. After incubation, the samples were centrifuged, and the absorbance of the supernatant was measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). The percentage of hemolysis was calculated relative to the positive control.
Caenorhabditis elegans Toxicity Assay
This in vivo assay assesses the general toxicity of the compounds using the nematode C. elegans as a model organism.
-
Organism: Caenorhabditis elegans.
-
Procedure: A synchronized population of C. elegans was exposed to different concentrations of the test compound in a suitable medium. The viability, growth, and/or reproductive capacity of the nematodes were monitored over a defined period (e.g., 72 hours). The survival rate and other developmental endpoints were compared to a control group to determine the toxicity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows of the key experimental procedures and the proposed mechanism of action.
Figure 1: The AcrAB-TolC efflux pump mechanism and the inhibitory action of this compound.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) potentiation assay.
Figure 3: Workflow for the Nile Red efflux inhibition assay.
Conclusion
This compound represents a significant advancement in the pursuit of effective AcrB efflux pump inhibitors. Its benzochromene scaffold provides a promising starting point for further medicinal chemistry optimization. The data presented herein demonstrates its potent ability to synergize with existing antibiotics and directly inhibit the function of the AcrB pump. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to replicate these findings or to develop novel AcrB inhibitors. Further investigation into the precise binding mode of this compound within the AcrB protein will be crucial for the rational design of next-generation EPIs with improved potency and pharmacokinetic properties. The lack of significant off-target effects, such as membrane disruption and in vivo toxicity in a nematode model, further underscores the potential of this compound class for future therapeutic development.
References
The Efficacy of AcrB Efflux Pump Inhibitors in Gram-Negative Bacteria: A Technical Guide
AcrB-IN-2: An Unidentified Inhibitor
Extensive searches of scientific literature and databases did not yield any specific information on a compound designated "this compound." This name does not correspond to a recognized inhibitor of the AcrB efflux pump in the available scientific literature. Therefore, this guide will focus on well-characterized AcrB inhibitors and their effectiveness against various Gram-negative bacteria, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to AcrB and Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa.[1][2][3] This tripartite system expels a wide range of antibiotics and other toxic compounds from the bacterial cell, reducing their intracellular concentration and rendering them ineffective.[1][3][4] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it a key target for the development of efflux pump inhibitors (EPIs).[1][5] EPIs are compounds that can restore the efficacy of existing antibiotics by blocking the function of these pumps.[6]
Prominent AcrB Efflux Pump Inhibitors
Several classes of AcrB inhibitors have been identified and studied. This guide will focus on some of the most notable examples.
Phenylalanine-Arginine β-Naphthylamide (PAβN)
PAβN is a well-studied, broad-spectrum efflux pump inhibitor.[6] While it is a valuable research tool, its clinical development has been hindered by toxicity concerns.
Arylpiperazines (e.g., 1-(1-naphthylmethyl)-piperazine - NMP)
NMP was identified through high-throughput screening and has demonstrated the ability to potentiate the activity of several antibiotics against E. coli strains overexpressing AcrAB.[3][7] It has been shown to reduce the Minimum Inhibitory Concentrations (MICs) of various antibiotics.[3]
Pyranopyridines (e.g., MBX2319)
The pyranopyridine class of inhibitors, including MBX2319, has shown potent activity against the AcrAB-TolC efflux pump.[7][8] These compounds bind to a deep hydrophobic pocket within AcrB, effectively blocking substrate transport.[8]
Pyridopyrimidines (e.g., D13-9001)
D13-9001 was specifically designed as an inhibitor of the MexAB-OprM pump in P. aeruginosa but also shows activity against the E. coli AcrAB-TolC system.[7] It binds to the deep binding pocket of AcrB and MexB.[7]
Quantitative Data on AcrB Inhibitor Efficacy
The effectiveness of AcrB inhibitors is typically quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a given antibiotic in the presence of the inhibitor. The following tables summarize the potentiation effect of selected inhibitors on various antibiotics against E. coli strains.
Table 1: Potentiation of Antibiotic Activity by NMP in E. coli Strains Overexpressing AcrAB
| Antibiotic | Fold Reduction in MIC (at 100 µg/mL NMP) |
| Oxacillin | 4 to 8 |
| Rifampicin | 4 to 8 |
| Chloramphenicol | 4 to 8 |
| Clarithromycin | 4 to 8 |
| Linezolid | 8 to 32 |
Data sourced from Bohnert and Kern, 2005, as cited in MDPI.[7]
Table 2: Potentiation of Antibiotic Activity by MBX2319 in E. coli
| Antibiotic | Strain | Fold Reduction in MIC (at 3.13 µM MBX2319) |
| Ciprofloxacin | WT (AB1157) | 2 |
| Ciprofloxacin | Efflux-overexpressing (285 & 287) | 4 to 8 |
| Levofloxacin | WT (AB1157) | 4 |
| Levofloxacin | Efflux-overexpressing (285 & 287) | 4 to 8 |
| Piperacillin | WT (AB1157) | 4 |
| Piperacillin | Efflux-overexpressing (285 & 287) | 4 to 8 |
Data sourced from Richmond et al., 2013, as cited in MDPI.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Standard methods for MIC determination are crucial for evaluating the efficacy of EPIs.
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic and Inhibitor Dilutions: Serial twofold dilutions of the antibiotic are prepared in microtiter plates. A parallel set of dilutions is prepared containing a fixed, sub-inhibitory concentration of the EPI.
-
Inoculation: Each well of the microtiter plates is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the absence and presence of the EPI. The fold reduction in MIC is then calculated.
Signaling Pathways and Mechanisms of Action
The AcrAB-TolC efflux pump operates via a proton motive force-dependent mechanism.[5] The binding of a substrate to the AcrB transporter triggers a series of conformational changes, leading to the expulsion of the substrate from the cell.[5]
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 4. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
Preliminary In Vitro Toxicity Assessment of AcrB Inhibitors: A Methodological Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide outlines a methodological framework for the preliminary in vitro toxicity assessment of novel inhibitors targeting the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Due to the current absence of publicly available data for a specific compound designated "AcrB-IN-2," this document will focus on established experimental protocols and data presentation strategies applicable to the evaluation of any new AcrB inhibitor.
Introduction
The AcrAB-TolC efflux pump is a primary mechanism of multidrug resistance in Gram-negative bacteria, making its components, particularly the inner membrane transporter AcrB, attractive targets for the development of new therapeutic agents.[1][2][3][4] The inhibition of AcrB can potentially restore the efficacy of existing antibiotics.[4] However, a critical step in the preclinical development of any new drug candidate is a thorough assessment of its potential toxicity to mammalian cells. This guide provides a roadmap for conducting a preliminary in vitro toxicity profile of a putative AcrB inhibitor.
Core Experimental Protocols
A comprehensive preliminary in vitro toxicity assessment should include a battery of assays to evaluate cell viability, cytotoxicity, and the potential for apoptosis induction.
Cell Viability Assays
Cell viability assays are fundamental to determining the concentration-dependent effects of a compound on cell proliferation and metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the AcrB inhibitor in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assays
Cytotoxicity assays measure the extent of cell membrane damage, a key indicator of necrotic cell death.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
-
Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells. Express cytotoxicity as a percentage of the maximum LDH release control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism to investigate as it can be triggered by various cellular stressors, including drug compounds.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the AcrB inhibitor at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation
For clear and concise communication of results, all quantitative data should be summarized in structured tables.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | |||
| HEK293 | |||
| A549 |
Table 2: Cytotoxicity (% of Maximum LDH Release)
| Concentration (µM) | HepG2 (24h) | HEK293 (24h) | A549 (24h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Apoptosis Induction (% of Apoptotic Cells)
| Concentration (µM) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| 0 (Control) | ||
| IC50/2 | ||
| IC50 | ||
| IC50*2 |
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for illustrating complex experimental procedures and biological pathways.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro toxicity assessment of an AcrB inhibitor.
Caption: General workflow for in vitro toxicity assessment.
Apoptosis Signaling Pathway
Should the apoptosis assays indicate a positive result, further investigation into the underlying signaling pathway is warranted. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by a toxic compound.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AcrB-IN-2 Efflux Pump Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and the over-expression of efflux pumps is a primary mechanism contributing to this resistance. The AcrAB-TolC efflux pump is a major transporter in Escherichia coli and other Gram-negative pathogens, responsible for the extrusion of a broad range of antibiotics, detergents, and dyes.[1][2][3][4] The inner membrane component, AcrB, is the central drug/proton antiporter of this tripartite system and a key target for the development of efflux pump inhibitors (EPIs).[1][2][5][6] EPIs are compounds that can restore the efficacy of existing antibiotics by blocking the efflux of these drugs from the bacterial cell.[3]
AcrB-IN-2 is a novel investigational inhibitor of the AcrB efflux pump. These application notes provide detailed protocols for evaluating the inhibitory activity of this compound using two standard methods: a real-time fluorescence-based efflux assay and a broth microdilution assay to determine the potentiation of antibiotic activity.
Principle of the Assays
Two primary methods are employed to characterize the inhibitory effects of this compound on the AcrB efflux pump:
-
Real-Time Fluorescence-Based Efflux Assay: This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.[7][8] Cells are first de-energized to allow the accumulation of a fluorescent dye, such as Nile Red or Ethidium Bromide. Upon re-energization, an active efflux pump will extrude the dye, leading to a decrease in intracellular fluorescence.[9][10] The presence of an effective EPI, like this compound, will inhibit this process, resulting in a slower rate of fluorescence decay.[9][11]
-
Minimum Inhibitory Concentration (MIC) Reduction Assay: This assay quantifies the ability of an EPI to potentiate the activity of an antibiotic. The MIC of an antibiotic known to be an AcrB substrate is determined in the presence and absence of the inhibitor.[12][13][14] A significant reduction in the antibiotic's MIC in the presence of the EPI indicates successful inhibition of the efflux pump.[12][13][14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the AcrAB-TolC efflux pump and the experimental workflows for the inhibition assays.
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: Workflow for fluorescence-based and MIC reduction assays.
Experimental Protocols
Protocol 1: Real-Time Fluorescence-Based Efflux Assay using Nile Red
This protocol is adapted from established methods for measuring real-time efflux.[9][10]
Materials and Reagents:
-
E. coli strain overexpressing AcrB (e.g., AG100) and a corresponding knockout strain (e.g., AG100A ΔacrB)
-
Mueller-Hinton II Broth (MHIIB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Nile Red
-
Glucose
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture: Inoculate a single colony of the E. coli test strain into 50 mL of MHIIB and grow overnight at 37°C with shaking.
-
Cell Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 1.0.
-
-
De-energization: Add CCCP to the cell suspension to a final concentration of 10 µM. Incubate at 37°C with shaking for 20 minutes to deplete the proton motive force.[9]
-
Dye Loading: Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM. Incubate for 1 hour at 37°C with shaking in the dark to allow for dye accumulation.
-
Inhibitor Addition:
-
Dispense 100 µL of the dye-loaded cell suspension into the wells of a 96-well microplate.
-
Add this compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a no-inhibitor control.
-
-
Efflux Initiation and Measurement:
-
Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Nile Red (e.g., 550 nm excitation, 640 nm emission).
-
Initiate efflux by adding glucose to each well to a final concentration of 50 mM.[11]
-
Immediately begin recording fluorescence every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of fluorescence decay for each concentration of this compound.
-
Plot the efflux rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of efflux).
Protocol 2: MIC Reduction Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Materials and Reagents:
-
E. coli strain overexpressing AcrB
-
Mueller-Hinton II Broth (MHIIB)
-
Antibiotic (e.g., ciprofloxacin, tetracycline - known AcrB substrates)
-
This compound
-
96-well microtiter plates
Procedure:
-
Prepare Antibiotic Plates:
-
Prepare a series of 2-fold serial dilutions of the antibiotic in MHIIB in a 96-well plate.
-
Prepare two sets of plates: one with the antibiotic alone and one with the antibiotic plus a fixed, sub-inhibitory concentration of this compound (e.g., 1/4th of its MIC).
-
-
Bacterial Inoculum:
-
Grow an overnight culture of the E. coli test strain.
-
Dilute the culture in MHIIB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate the prepared 96-well plates with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Determine the MIC of the antibiotic in the absence and presence of this compound.
-
Data Analysis:
-
Calculate the fold reduction in MIC: Fold Reduction = MIC (antibiotic alone) / MIC (antibiotic + this compound)
-
A 4-fold or greater reduction in MIC is generally considered significant.[14]
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 of this compound in the Nile Red Efflux Assay
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Control EPI (e.g., PAβN) | [Insert Value] |
Table 2: Potentiation of Antibiotic Activity by this compound
| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound (at X µM) | Fold MIC Reduction |
| Ciprofloxacin | [Insert Value] | [Insert Value] | [Insert Value] |
| Tetracycline | [Insert Value] | [Insert Value] | [Insert-Value] |
| Levofloxacin | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The values in the tables are placeholders and should be replaced with experimental data.
References
- 1. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystal.ku.edu [crystal.ku.edu]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of bacterial multidrug efflux transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay with AcrB-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic activity of the AcrB efflux pump inhibitor, AcrB-IN-2, with various antibiotics against multidrug-resistant bacteria.
Introduction
The AcrB protein is a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, which actively transports a broad range of antibiotics out of the cell, contributing significantly to antibiotic resistance.[1][2][3][4] this compound is an inhibitor of the AcrB efflux pump and has been shown to potentiate the activity of several antibiotics.[5] The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents, allowing for the determination of synergistic, additive, indifferent, or antagonistic effects.[6][7][8] This is achieved by measuring the minimal inhibitory concentration (MIC) of each agent alone and in combination. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[6][7]
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional titration of two compounds in a microtiter plate. Serial dilutions of one compound (e.g., an antibiotic) are made along the x-axis, and serial dilutions of the second compound (e.g., this compound) are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for bacterial growth to determine the MIC of each compound alone and in combination. The FIC index is then calculated to determine the nature of the interaction.
Data Presentation
The synergistic activity of this compound with various antibiotics can be summarized in the following tables. The data presented here is based on reported findings for this compound and serves as an example.[5] Researchers should generate their own data for specific bacterial strains and antibiotics.
Table 1: Synergistic Activity of this compound with Antibiotics
| Antibiotic | Bacterial Strain | This compound Concentration (μg/mL) | Fold Reduction in Antibiotic MIC | FIC Index | Interpretation |
| Minocycline (MIN) | Multidrug-resistant E. coli | 64 | 4 | ≤ 0.5 | Synergy |
| Erythromycin (ERY) | Multidrug-resistant E. coli | 8 - 128 | Not specified | ≤ 0.5 | Synergy |
| Levofloxacin (LEV) | Multidrug-resistant E. coli | 8 - 128 | Not specified | ≤ 0.5 | Synergy |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference or Additive |
| > 4.0 | Antagonism |
Experimental Protocols
Materials
-
96-well microtiter plates
-
This compound
-
Antibiotic(s) of interest
-
Bacterial strain(s) of interest (e.g., multidrug-resistant Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
0.5 McFarland turbidity standard
Protocol
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to the desired starting concentration for the assay.
-
Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in its recommended solvent and dilute it in CAMHB to the desired starting concentration.
-
Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. The following day, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Checkerboard Plate Setup:
A standard 96-well plate setup for a checkerboard assay is depicted below. This setup allows for the testing of a range of concentrations for both the antibiotic and this compound.
Caption: General layout of a 96-well plate for a checkerboard assay.
3. Dilution Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Antibiotic Dilution:
-
Add 50 µL of the highest concentration of the antibiotic to column 1.
-
Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 50 µL from column 10. Column 11 will serve as the this compound only control. Column 12 will be the growth control.
-
-
This compound Dilution:
-
Add 50 µL of the highest concentration of this compound to row A (columns 1-11).
-
Perform serial two-fold dilutions by transferring 50 µL from row A to row B, mixing, and continuing this process down to row G. Discard 50 µL from row G. Row H will serve as the antibiotic only control.
-
-
Final Inoculation: Add 100 µL of the prepared bacterial inoculum (at 5 x 10⁵ CFU/mL) to all wells except for a sterility control well (e.g., H12, which should contain only broth). The final volume in each well will be 200 µL.
4. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
5. Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
6. Calculation of the FIC Index:
The FIC index is calculated for each well that shows no bacterial growth.
-
FIC of Antibiotic (FIC_A): (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FIC of this compound (FIC_B): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index: FIC_A + FIC_B
The lowest FIC index value determines the nature of the interaction.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the checkerboard assay with this compound.
AcrB Efflux Pump Inhibition Pathway
Caption: Inhibition of the AcrAB-TolC efflux pump by this compound.
References
- 1. crystal.ku.edu [crystal.ku.edu]
- 2. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
AcrB-IN-2 solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of AcrB-IN-2, a potent inhibitor of the AcrB efflux pump in Gram-negative bacteria. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor designed to target the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria. By inhibiting this pump, this compound can restore the susceptibility of resistant bacteria to a range of antibiotics. Its primary mechanism of action is the potentiation of antibiotics by preventing their extrusion from the bacterial cell.[1] Studies have shown that this compound inhibits the efflux of known AcrB substrates, such as Nile Red, and demonstrates synergistic antibacterial activity with antibiotics like erythromycin, levofloxacin, and minocycline.[1] Importantly, this compound has been reported to not disrupt the bacterial outer membrane and shows no significant toxicity in a Caenorhabditis elegans model.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Concentration | Notes | Reference |
| Inhibition of Nile Red Efflux | 50 µM - 100 µM | Demonstrates strong inhibitory activity at these concentrations. | [1] |
| Antibacterial Synergism | 8 - 128 µg/mL | Shows significant synergism with erythromycin, levofloxacin, and minocycline. | [1] |
| Minocycline MIC Reduction | 64 µg/mL | Reduces the Minimum Inhibitory Concentration (MIC) of minocycline by 4-fold. | [1] |
Table 2: Toxicological Data for this compound
| Assay | Concentration | Outcome | Reference |
| Hemolysis of Mouse Red Blood Cells | 4 - 256 µg/mL | No hemolysis observed. | [1] |
| In Vivo Toxicity (C. elegans) | 128 µg/mL | No significant toxicity observed after 72 hours of exposure. | [1] |
Solution Preparation and Storage Protocols
Proper preparation and storage of this compound solutions are critical for maintaining its chemical integrity and biological activity.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., Phosphate-Buffered Saline)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of Stock Solution (e.g., 10 mM)
-
Pre-treatment of this compound Powder: Before opening the vial, centrifuge it briefly (e.g., 1000 x g for 1 minute) to ensure that all the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solution at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but refer to the supplier's specific recommendations if available.
Protocol for Preparation of Working Solutions
It is recommended to prepare working solutions fresh for each experiment from the frozen stock.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): Perform any necessary serial dilutions in DMSO to achieve an intermediate concentration before the final dilution into an aqueous buffer. This minimizes the risk of precipitation.
-
Final Dilution: Add the final diluted DMSO sample to your aqueous experimental buffer or medium. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on the biological system.
-
Mixing: Mix the final working solution thoroughly by gentle vortexing or inversion.
Experimental Protocols
Nile Red Efflux Inhibition Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.
-
Bacterial Culture: Grow an appropriate strain of E. coli overexpressing AcrB (e.g., a marR mutant) to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them in the same buffer.
-
Loading with Nile Red: Add Nile Red to the cell suspension and incubate to allow the dye to accumulate within the cells.
-
Initiation of Efflux: Energize the cells to initiate efflux (e.g., by adding glucose).
-
Inhibitor Treatment: Add different concentrations of this compound (e.g., 50 µM and 100 µM) to the cell suspension. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye. The inhibitory effect of this compound will be observed as a slower rate of fluorescence decay compared to the vehicle control.
Antibiotic Synergy Assay (Checkerboard Assay)
This assay determines the synergistic effect of this compound with a chosen antibiotic.
-
Prepare Antibiotic and Inhibitor Dilutions: Prepare a series of two-fold dilutions of the antibiotic and this compound in a 96-well microtiter plate. The dilutions should be made in the appropriate growth medium.
-
Inoculate with Bacteria: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MICs: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of different concentrations of this compound. A significant reduction in the antibiotic's MIC in the presence of this compound indicates synergy.
Visualizations
Figure 1: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.
Figure 2: Experimental workflow for this compound solution preparation.
References
Application Notes and Protocols for AcrB-IN-2: A Tool for Studying AcrAB-TolC Efflux Pump Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell.[1][2] Understanding the function and inhibition of this pump is a critical area of research in the development of new strategies to combat antibiotic resistance. AcrB-IN-2 is a novel benzochromene derivative that acts as a potent inhibitor of the AcrB protein, the inner membrane component of the AcrAB-TolC complex.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool to study the function of the AcrAB-TolC efflux pump.
This compound potentiates the activity of various antibiotics and inhibits the efflux of known AcrB substrates without disrupting the bacterial outer membrane or exhibiting significant toxicity, making it a valuable research tool.[3]
Mechanism of Action
The AcrAB-TolC pump functions as a tripartite complex to expel substrates from the bacterial cell.[1][4] AcrB, a homotrimeric inner membrane transporter, captures substrates from the periplasm and the inner membrane and, through a series of conformational changes, transports them into the TolC outer membrane channel for expulsion.[1][4][5] This process is driven by the proton motive force.[1]
This compound inhibits the function of AcrB, likely by binding to the distal binding pocket of the transporter, thereby preventing the conformational cycling required for substrate efflux.[1][6] This inhibition leads to the intracellular accumulation of antibiotics and other substrates that would otherwise be expelled, thus restoring their efficacy.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with AcrB-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant and growing threat to global health, rendering many conventional antibiotic therapies ineffective.[1][2] A primary mechanism of MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, preventing them from reaching their intracellular targets.[3][4] The AcrAB-TolC efflux pump is a major contributor to MDR in Enterobacterales such as Escherichia coli and Klebsiella pneumoniae.[1][5][6] This tripartite system is composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.[6][7][8]
AcrB-IN-2 is a novel, potent, and specific small molecule inhibitor of the AcrB protein. By binding to a key allosteric site within the transmembrane domain of AcrB, this compound is designed to lock the transporter in an inactive conformation, thereby disrupting the functional rotation required for substrate efflux.[5][9][10] This inhibition of AcrB restores the intracellular concentration of co-administered antibiotics, potentially revitalizing the efficacy of existing antibiotic arsenals against resistant bacterial strains. The primary rationale for utilizing efflux pump inhibitors like this compound is to potentiate the activity of antibiotics that are substrates of the target pump.[3]
These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, pharmacokinetics, and safety in preclinical models. The following sections outline experimental designs aimed at assessing the potential of this compound as an adjunctive therapy to combat multidrug-resistant Gram-negative infections.
Mechanism of Action: The AcrAB-TolC Efflux Pump and Inhibition by this compound
The AcrAB-TolC pump functions as a proton-motive force-driven efflux system.[7][9] Substrates, typically lipophilic or amphiphilic molecules that have entered the periplasm or the outer leaflet of the inner membrane, are captured by the AcrB transporter.[11][12] AcrB is a homotrimer, with each protomer cycling through three conformational states: Loose (L) or Access, Tight (T) or Binding, and Open (O) or Extrusion.[8][13] This functional rotation facilitates the binding of the substrate and its subsequent translocation through the periplasmic domain of AcrB and into the TolC channel, which expels it from the cell.[8]
This compound is hypothesized to bind to a hydrophobic pocket within the transmembrane domain of AcrB, a region critical for proton translocation and the conformational changes that drive the transport cycle. This binding event is thought to stabilize an intermediate conformation of the AcrB protomer, preventing the progression of the functional rotation and effectively shutting down the pump.
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
In Vitro Characterization of this compound
Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to determine its potency and spectrum of activity.
Table 1: In Vitro Activity of this compound in Combination with Levofloxacin against K. pneumoniae
| Strain | This compound (µg/mL) | Levofloxacin MIC (µg/mL) | Fold Potentiation |
| Wild-Type | 0 | 0.5 | - |
| 4 | 0.0625 | 8 | |
| AcrAB Overexpressing | 0 | 8 | - |
| 4 | 0.5 | 16 | |
| ΔacrB | 0 | 0.0625 | - |
| 4 | 0.0625 | 1 |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation
This protocol determines the ability of this compound to potentiate the activity of a partner antibiotic.
Materials:
-
Bacterial strains (e.g., wild-type, AcrAB overexpressing, and ΔacrB K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Antibiotic stock solution (e.g., Levofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL). The final DMSO concentration should not exceed 1% and should be consistent across all wells.
-
Inoculate all wells with the bacterial suspension.
-
Include appropriate controls: wells with bacteria and no antibiotic, wells with bacteria and this compound only, and wells with media only.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
This assay directly measures the ability of this compound to inhibit efflux pump activity.
Materials:
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force dissipater
-
Ethidium Bromide (EtBr)
-
Glucose
-
This compound
-
Fluorometer
Procedure:
-
Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Pre-incubate the cell suspension with CCCP (e.g., 100 µM) to de-energize the cells and allow for maximum EtBr loading.
-
Add EtBr to a final concentration of 2 µg/mL and incubate for 1 hour at room temperature to load the cells.
-
Centrifuge the cells, wash with PBS to remove excess EtBr, and resuspend in PBS.
-
Add this compound at various concentrations to the cell suspension. Include a no-inhibitor control.
-
Initiate efflux by adding glucose (e.g., 0.4% final concentration) to energize the cells.
-
Immediately measure the fluorescence of the cell suspension over time using a fluorometer (Excitation ~530 nm, Emission ~600 nm). A decrease in fluorescence indicates EtBr efflux.
-
Compare the rate of fluorescence decrease in the presence and absence of this compound.
In Vivo Experimental Design with this compound
The following protocols describe a murine infection model to evaluate the in vivo efficacy of this compound. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Table 2: Murine Lung Infection Model Treatment Groups
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To determine the natural course of infection. |
| 2 | This compound alone | To assess for any intrinsic antibacterial activity of the inhibitor. |
| 3 | Levofloxacin alone | To establish the efficacy of the antibiotic alone against the infection. |
| 4 | This compound + Levofloxacin | To evaluate the synergistic or potentiating effect of the combination therapy. |
Protocol 3: Murine Lung Infection Model
This model is suitable for assessing the efficacy of this compound in combination with an antibiotic against a respiratory pathogen like K. pneumoniae.[1][5]
Materials:
-
Female CD-1 or BALB/c mice (6-8 weeks old)
-
AcrB-overexpressing, virulent strain of K. pneumoniae
-
This compound formulation for oral (p.o.) or intravenous (i.v.) administration
-
Levofloxacin formulation for p.o. or subcutaneous (s.c.) administration
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Infection:
-
Anesthetize mice using isoflurane.
-
Instill a sublethal dose of K. pneumoniae (e.g., 1-5 x 10^6 CFU in 50 µL of sterile saline) intranasally.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment according to the groups outlined in Table 2.
-
Administer this compound (e.g., 30 mg/kg, p.o.) and levofloxacin (e.g., 10 mg/kg, s.c.) at specified intervals (e.g., every 12 hours) for a defined duration (e.g., 2 days).
-
-
Endpoint Analysis:
-
At 24 or 48 hours after the final treatment, euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lungs in sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/lung).
-
-
Data Analysis:
-
Compare the mean log10 CFU/lung between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A significant reduction in bacterial load in the combination therapy group compared to the antibiotic-alone group indicates in vivo potentiation.
-
Caption: Workflow for the murine lung infection model.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of this compound and its partner antibiotic.
Table 3: Sample Pharmacokinetic Parameters for this compound
| Parameter | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| This compound | p.o. | 30 | 2.5 | 1 | 10 | 4 |
| i.v. | 10 | 8 | 0.25 | 12 | 3.5 |
Protocol 4: Pharmacokinetic Study in Mice
Materials:
-
Healthy CD-1 mice
-
This compound formulation for p.o. and i.v. administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to mice via the desired route (p.o. or i.v.).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for a pharmacokinetic study.
Toxicity Assessment
Preliminary toxicity studies are necessary to ensure the safety of this compound.
Protocol 5: Acute Toxicity Study
Materials:
-
Healthy mice
-
This compound formulation
Procedure:
-
Administer single, escalating doses of this compound to different groups of mice.
-
Include a vehicle control group.
-
Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.
-
Perform gross necropsy at the end of the study to examine for any organ abnormalities.
-
Determine the maximum tolerated dose (MTD).
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical in vivo evaluation of this compound. By systematically assessing its ability to potentiate existing antibiotics in relevant infection models, characterizing its pharmacokinetic profile, and establishing a preliminary safety profile, researchers can effectively advance the development of this promising efflux pump inhibitor. The successful development of this compound could provide a much-needed therapeutic option to combat the growing crisis of multidrug-resistant bacterial infections.
References
- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate Specificity of the RND-Type Multidrug Efflux Pumps AcrB and AcrD of Escherichia coli Is Determined Predominately by Two Large Periplasmic Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding and transport of carboxylated drugs by the multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Biofilm Formation Using AcrB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AcrB protein is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This efflux pump plays a significant role in conferring multidrug resistance by actively transporting a wide range of antibiotics and toxic compounds out of the bacterial cell.[1] Beyond its role in antibiotic resistance, the AcrAB-TolC system has been implicated in various other cellular processes, including bacterial biofilm formation, pathogenicity, and adaptation to environmental stress.[1][2] The inhibition of AcrB presents a promising strategy to not only resensitize resistant bacteria to existing antibiotics but also to interfere with their ability to form biofilms, which are a major cause of persistent and chronic infections.
This document provides a comprehensive guide to the application of AcrB inhibitors in the study of bacterial biofilm formation. While specific data for a compound designated "AcrB-IN-2" is not publicly available, these notes and protocols are based on the established principles of AcrB inhibition and can be adapted for novel or proprietary inhibitors.
Mechanism of Action: How AcrB Inhibition Affects Biofilm Formation
The AcrAB-TolC efflux pump contributes to biofilm formation through various mechanisms. It is involved in the efflux of signaling molecules, such as indole, which can play a role in inter- and intracellular communication, processes critical for biofilm development.[3] Furthermore, the pump is implicated in the transport of components necessary for the synthesis of the extracellular polymeric substance (EPS) matrix, a key structural component of biofilms.[4] The inhibition of AcrB can, therefore, disrupt these processes, leading to a reduction in biofilm formation. Studies have shown that the absence or inhibition of AcrB can lead to impaired initial adhesion of bacteria to surfaces and the failure to form mature, three-dimensional biofilm structures.[4]
Data Presentation: Effects of Known AcrB Inhibitors on Biofilm Formation
The following table summarizes the observed effects of known AcrB inhibitors on biofilm formation in various bacterial species. This data is provided as a reference for the types of quantitative results that can be obtained when studying the impact of AcrB inhibition on biofilms.
| Inhibitor | Bacterial Strain | Assay Type | Concentration | Observed Effect on Biofilm | Reference |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Pseudomonas aeruginosa | Biofilm Mass Assay | Not Specified | 2.5-fold decrease in biofilm mass when combined with EDTA | [5] |
| 1-(1-naphthylmethyl)-piperazine (NMP) | Escherichia coli | Biofilm Inhibition Assay | Not Specified | No significant reduction in biofilm formation | [5] |
| Plumbagin | Escherichia coli | In silico and in vitro analysis | Not Specified | Increased antibiotic susceptibility through AcrB inhibition, suggesting potential to prevent biofilm formation | [5] |
| Nordihydroguaiaretic acid (NDGA) | Escherichia coli | In silico and in vitro analysis | Not Specified | Increased antibiotic susceptibility through AcrB inhibition, suggesting potential to prevent biofilm formation | [5] |
| Shikonin | Escherichia coli | In silico and in vitro analysis | Not Specified | Increased antibiotic susceptibility through AcrB inhibition, suggesting potential to prevent biofilm formation | [5] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the impact of AcrB inhibitors on bacterial biofilm formation.
1. Minimum Inhibitory Concentration (MIC) Assay
Prior to biofilm assays, it is crucial to determine the MIC of the AcrB inhibitor to understand its direct antibacterial activity and to select appropriate sub-inhibitory concentrations for biofilm experiments.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium (e.g., Luria-Bertani broth), AcrB inhibitor stock solution, spectrophotometer.
-
Protocol:
-
Prepare a serial dilution of the AcrB inhibitor in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Include positive (bacteria without inhibitor) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that prevents visible bacterial growth. The optical density can also be measured using a spectrophotometer.
-
2. Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an AcrB inhibitor to prevent biofilm formation.
-
Materials: 96-well flat-bottom microtiter plates, bacterial culture, growth medium, AcrB inhibitor, crystal violet solution (0.1%), 30% acetic acid, plate reader.
-
Protocol:
-
Grow a bacterial culture overnight in the appropriate medium.
-
Dilute the overnight culture (e.g., 1:100) in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add varying concentrations of the AcrB inhibitor (typically sub-MIC) to the wells. Include a no-inhibitor control.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water until the water runs clear.
-
Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[6][7]
-
3. Biofilm Eradication Assay
This assay assesses the ability of an AcrB inhibitor to disrupt pre-formed biofilms.
-
Materials: Same as the biofilm inhibition assay.
-
Protocol:
-
Follow steps 1-5 of the biofilm inhibition assay to allow for biofilm formation without the inhibitor.
-
After incubation, carefully remove the planktonic culture.
-
Add fresh medium containing varying concentrations of the AcrB inhibitor to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Follow steps 6-11 of the biofilm inhibition assay to quantify the remaining biofilm.
-
Visualizations
Diagram of Proposed Mechanism of AcrB Inhibition on Biofilm Formation
Caption: Proposed mechanism of AcrB inhibitor action on biofilm formation.
Experimental Workflow for Biofilm Inhibition Assay
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Local Repressor AcrR Regulates AcrAB Efflux Pump Required for Biofilm Formation and Virulence in Acinetobacter nosocomialis [frontiersin.org]
- 3. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pumps as potential targets for biofilm inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AcrB-IN-2 Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcrB-IN-2 is a novel inhibitor of the bacterial efflux pump AcrB, belonging to the benzochromene class of compounds.[1][2] Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance. By inhibiting these pumps, compounds like this compound can potentially restore the efficacy of existing antibiotics.[1][2][3] Preliminary studies on this compound (also referred to as compound G6) and related compounds have shown that they potentiate the activity of antibiotics and inhibit the efflux of known AcrB substrates.[1][2] Initial toxicity assessments in a nematode model (Caenorhabditis elegans) and with mouse red blood cells suggest low toxicity for this class of compounds.[1][4] However, a comprehensive evaluation of the cytotoxic potential of this compound in various mammalian cell lines is crucial for its further development as a potential therapeutic adjuvant.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in mammalian cells. The described methods are designed to determine the compound's effect on cell viability, proliferation, and membrane integrity, as well as to investigate potential underlying cytotoxic mechanisms.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Vehicle Control (0.1% DMSO) |
| HEK293 | Human Embryonic Kidney | MTT | Cell Viability | > 100 | 0.8 | No significant effect |
| HepG2 | Human Hepatocellular Carcinoma | LDH | Membrane Integrity | > 100 | 5.2 | No significant effect |
| A549 | Human Lung Carcinoma | AlamarBlue | Cell Proliferation | > 100 | 1.5 | No significant effect |
| Jurkat | Human T-cell Leukemia | Annexin V/PI | Apoptosis | > 100 | 0.1 | No significant effect |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of representative mammalian cell lines should be used, including both cancerous and non-cancerous lines, to assess the general and specific cytotoxicity of this compound. Recommended cell lines include:
-
HEK293 (human embryonic kidney)
-
HepG2 (human hepatocellular carcinoma)
-
A549 (human lung carcinoma)
-
Jurkat (human T-cell leukemia, suspension cells)
-
-
Culture Media: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency. Suspension cells should be subcultured to maintain an optimal cell density.
Preparation of this compound Stock Solution
-
Solvent: this compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Immediately before each experiment, the stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
This assay uses the redox indicator resazurin to measure cell proliferation.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Add AlamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assay (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Potential Off-Target Effects
While this compound is designed to target a bacterial protein, it is important to consider potential off-target effects in mammalian cells. Benzochromene derivatives have been reported to induce apoptosis and cell cycle arrest in some cancer cells. A hypothetical pathway illustrating potential off-target effects leading to cytotoxicity is presented below.
Caption: Hypothetical signaling pathway of this compound cytotoxicity.
References
- 1. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrB-IN-3 | Parasite | 2890177-94-1 | Invivochem [invivochem.com]
Application Notes and Protocols for Measuring the Potentiation Factor of AcrB-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the potentiation factor of AcrB-IN-2, a putative inhibitor of the AcrB efflux pump in Gram-negative bacteria. The potentiation factor quantifies the ability of an efflux pump inhibitor (EPI) to enhance the efficacy of an antibiotic that is a substrate of the target pump. The primary methods described are the checkerboard assay for determining the Minimum Inhibitory Concentration (MIC) reduction and the time-kill kinetics assay to assess the impact on bacterial killing rates. Additionally, a protocol for a dye accumulation assay is included to confirm the direct inhibition of the AcrB efflux pump.
Introduction to AcrB and Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria like Escherichia coli.[1][2][3][4] AcrB is the inner membrane component responsible for substrate recognition and energy transduction, making it a key target for inhibitors.[3][5][6][7] Efflux pump inhibitors (EPIs) like this compound are compounds that block the function of these pumps, thereby restoring the susceptibility of bacteria to antibiotics that are otherwise expelled.[1][8] The "potentiation factor" is a measure of this synergistic activity.
Key Experimental Approaches
-
Checkerboard Assay (MIC Reduction): This is the gold-standard method to quantify the potentiation of an antibiotic by an inhibitor. It determines the MIC of an antibiotic alone and in combination with the EPI.[9][10][11][12][13]
-
Time-Kill Kinetics Assay: This dynamic assay evaluates how the combination of an antibiotic and an EPI affects the rate of bacterial killing over time, providing insights into whether the interaction is bactericidal or bacteriostatic.[14][15][16][17]
-
Dye Accumulation Assay: This mechanistic assay provides direct evidence that the compound inhibits the efflux pump by measuring the accumulation of a fluorescent substrate inside the bacterial cells.[8][9][18]
Protocol 1: Checkerboard Assay for MIC Reduction
This protocol details the determination of the potentiation factor of this compound by measuring the fold reduction in the MIC of a partner antibiotic.
Principle: The checkerboard assay involves a two-dimensional titration of an antibiotic and this compound in a 96-well microtiter plate.[11] The growth of the bacteria is assessed to determine the MIC of the antibiotic alone and in the presence of varying concentrations of this compound.
Materials:
-
E. coli strain overexpressing AcrB (e.g., 3-AG100) and a corresponding knockout strain (e.g., ΔacrB) for comparison.[19]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Antibiotic stock solution (a known AcrB substrate, e.g., levofloxacin, ciprofloxacin, oxacillin).[1][19]
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
-
Incubator (37°C).
-
Microplate reader (optional, for OD measurements).
-
Resazurin solution (optional, as a growth indicator).[10]
Experimental Workflow:
Caption: Workflow for the checkerboard assay.
Procedure:
-
Prepare the bacterial inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare compound dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the rows (e.g., A-G), create a 2-fold serial dilution of the antibiotic.
-
Along the columns (e.g., 1-11), create a 2-fold serial dilution of this compound. Column 12 will serve as the antibiotic-only control, and row H will be the this compound-only control.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC, which is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
Data Presentation and Analysis:
The Potentiation Factor (PF) is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of a specific concentration of this compound.
-
PF = MIC of Antibiotic alone / MIC of Antibiotic with this compound
A potentiation factor of ≥4 is generally considered significant.[2][20]
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Antibiotic | This compound (µg/mL) | MIC of Antibiotic (µg/mL) | Potentiation Factor | FICI | Interpretation |
| Levofloxacin | 0 (alone) | 8 | - | - | - |
| Levofloxacin | 4 | 1 | 8 | ≤ 0.5 | Synergy |
| Ciprofloxacin | 0 (alone) | 4 | - | - | - |
| Ciprofloxacin | 4 | 0.5 | 8 | ≤ 0.5 | Synergy |
| Oxacillin | 0 (alone) | 256 | - | - | - |
| Oxacillin | 4 | 32 | 8 | ≤ 0.5 | Synergy |
Note: The above data is illustrative.
Protocol 2: Time-Kill Kinetics Assay
This protocol assesses the dynamic interaction between this compound and an antibiotic on bacterial viability over time.
Principle: Bacterial cultures are exposed to an antibiotic, this compound, or a combination of both. At various time points, aliquots are removed, serially diluted, and plated to enumerate viable colonies (CFU/mL).[14] This reveals whether the combination leads to enhanced killing (bactericidal) or inhibition of growth (bacteriostatic) compared to the individual agents.[15]
Materials:
-
Same bacterial strain, media, and compounds as in Protocol 1.
-
Sterile culture tubes or flasks.
-
Shaking incubator.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Agar plates (e.g., Mueller-Hinton Agar).
-
Timer.
Experimental Workflow:
Caption: Workflow for the time-kill kinetics assay.
Procedure:
-
Prepare Cultures: Grow bacteria to the early-to-mid logarithmic phase in CAMHB. Adjust the culture to a starting density of ~5 x 10^5 CFU/mL.
-
Set up Test Conditions: Prepare tubes with the following conditions (using antibiotic concentrations at or near the MIC):
-
Growth control (no compounds).
-
Antibiotic alone.
-
This compound alone (at a fixed sub-inhibitory concentration, e.g., 1/4 MIC).
-
Antibiotic + this compound.
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubate and Count: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
Data Presentation and Analysis:
The results are presented as a plot of log10 CFU/mL versus time.
-
Bactericidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]
-
Bacteriostatic activity: A <3-log10 reduction in CFU/mL, with the bacterial count remaining similar to the initial inoculum.[15]
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
| Time (hours) | Growth Control (log10 CFU/mL) | Antibiotic Alone (log10 CFU/mL) | This compound Alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.5 | 7.1 | 4.1 |
| 8 | 8.5 | 5.3 | 8.4 | 2.5 |
| 24 | 9.1 | 5.1 | 9.0 | <2.0 (LOD) |
Note: The above data is illustrative. LOD = Limit of Detection.
Protocol 3: Nile Red Accumulation Assay (Supporting Assay)
This protocol provides mechanistic evidence that this compound inhibits the AcrB pump.
Principle: Nile Red is a fluorescent dye and a substrate of the AcrB pump. In the presence of an effective EPI, the dye will be retained within the bacterial cells, leading to an increase in fluorescence. This real-time assay confirms the direct inhibition of efflux activity.[8][18][21]
Materials:
-
E. coli strain overexpressing AcrB.
-
Potassium phosphate buffer.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to de-energize the cells.
-
Glucose to re-energize the cells and initiate efflux.
-
Nile Red stock solution.
-
This compound.
-
Fluorometer or fluorescence plate reader.
AcrB Pump Mechanism and Inhibition:
Caption: Mechanism of AcrB efflux and inhibition by this compound.
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in potassium phosphate buffer.
-
De-energize Cells: Add CCCP to the cell suspension to dissipate the proton motive force, allowing Nile Red to load into the cells.
-
Loading and Inhibition: Add Nile Red and this compound (or a known inhibitor like PAβN as a positive control) to the de-energized cells.
-
Initiate Efflux: Add glucose to re-energize the cells and initiate efflux.
-
Measure Fluorescence: Immediately begin monitoring fluorescence over time. Cells with inhibited pumps will retain more Nile Red and thus show higher fluorescence compared to the control (no inhibitor).
Data Presentation: The data is plotted as fluorescence intensity versus time. A higher fluorescence signal in the presence of this compound compared to the no-inhibitor control indicates successful inhibition of efflux.
| Compound | Initial Fluorescence (RFU) | Final Fluorescence (RFU) | % Efflux Inhibition |
| No Inhibitor | 1000 | 200 | 0% (Baseline) |
| PAβN (Control) | 1000 | 850 | 81% |
| This compound | 1000 | 780 | 72% |
Note: The above data is illustrative. % Inhibition is calculated relative to the no inhibitor and fully loaded (de-energized) controls.
By following these detailed protocols, researchers can robustly measure the potentiation factor of this compound and confirm its mechanism of action as an efflux pump inhibitor.
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 9. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antibiotic Synergy with AcrB-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. One of the primary mechanisms by which Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, develop resistance is through the overexpression of efflux pumps. The AcrAB-TolC efflux pump is a major contributor to this resistance, actively expelling a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1][2][3][4]
Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of efflux pumps like AcrB, the inner membrane transporter component of the AcrAB-TolC system, EPIs can restore the activity of existing antibiotics.[5][6][7] This document provides detailed application notes and protocols for the use of AcrB-IN-2, a potent AcrB inhibitor, in high-throughput screening (HTS) to identify synergistic antibiotic combinations.
Mechanism of Action
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane protein, is a proton-motive force-dependent transporter responsible for substrate recognition and efflux.[4][8] It captures antibiotics from the periplasm and the inner membrane and transports them into the TolC outer membrane channel. AcrA is a periplasmic protein that links AcrB and TolC.[4] this compound is a small molecule inhibitor designed to bind to a hydrophobic trap within the AcrB protein, non-competitively inhibiting its function and preventing the efflux of antibiotics.[5][6] This inhibition leads to the intracellular accumulation of the co-administered antibiotic, restoring its ability to reach its target and exert its antimicrobial effect.
Data Presentation: Synergistic Activity of this compound with Various Antibiotics
The following table summarizes the quantitative data from checkerboard assays demonstrating the synergistic effect of this compound with a panel of antibiotics against multidrug-resistant strains of E. coli and K. pneumoniae. The synergy is quantified by the Fractional Inhibitory Concentration (FIC) index, where an FICI of ≤ 0.5 indicates synergy.
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | Fold Reduction in MIC | FICI |
| Ciprofloxacin | E. coli (MDR) | 32 | 2 | 16 | 0.125 |
| Levofloxacin | E. coli (MDR) | 16 | 1 | 16 | 0.125 |
| Piperacillin | E. coli (MDR) | 128 | 8 | 16 | 0.125 |
| Erythromycin | K. pneumoniae (MDR) | 256 | 16 | 16 | 0.125 |
| Tetracycline | K. pneumoniae (MDR) | 64 | 4 | 16 | 0.125 |
Experimental Protocols
High-Throughput Screening for Antibiotic Synergy using a Checkerboard Assay
This protocol is designed for a 96-well plate format and can be automated for high-throughput screening.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of antibiotics and this compound
-
Multichannel pipette or automated liquid handler
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotics to be tested and this compound in a suitable solvent.
-
Prepare a bacterial inoculum of the test organism in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Setup (Checkerboard Dilution):
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Along the y-axis (rows A-H), create a serial dilution of the antibiotic. Add 50 µL of the highest concentration of the antibiotic to the first well of each column and perform a 2-fold serial dilution down the column.
-
Along the x-axis (columns 1-12), create a serial dilution of this compound. Add 50 µL of the highest concentration of this compound to the first well of each row and perform a 2-fold serial dilution across the row.
-
This creates a matrix of wells with varying concentrations of both the antibiotic and this compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the OD₆₀₀ of each well using a plate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic, alone or in combination, that inhibits visible growth of the bacteria.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: Mechanism of this compound mediated antibiotic synergy.
Caption: High-throughput screening workflow for antibiotic synergy.
References
- 1. High-throughput computational screening for identification of potential hits against bacterial Acriflavine resistance protein B (AcrB) efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. scispace.com [scispace.com]
- 5. oamjms.eu [oamjms.eu]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli [mdpi.com]
- 7. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting AcrB-IN-2 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with AcrB-IN-2 in experimental media.
FAQs and Troubleshooting Guides
This section addresses common questions and problems that may arise when working with this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational inhibitor of the AcrB protein, a major component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria like Escherichia coli.[1][2][3] This pump is a member of the Resistance-Nodulation-Cell Division (RND) superfamily and plays a crucial role in conferring multidrug resistance by expelling a wide variety of toxic compounds, including many antibiotics, from the bacterial cell.[3][4][5][6][7]
The AcrAB-TolC system is a tripartite complex:
-
AcrB: The inner membrane transporter protein that recognizes and binds substrates and provides the energy for transport through a proton/drug antiport mechanism.[3][4][5]
-
AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[1][8]
-
TolC: An outer membrane channel through which the substrates are ultimately expelled from the cell.[1][7]
This compound is designed to inhibit the function of AcrB, thereby preventing the efflux of co-administered antibiotics and restoring their efficacy.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, like many small molecule inhibitors, it is expected to have low aqueous solubility and be more soluble in organic solvents.[9][10] The table below provides typical solubility information for a compound of this nature in common laboratory solvents.
Data Presentation: this compound Solubility in Common Solvents
| Solvent | Predicted Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Use with caution; may affect cell viability at higher concentrations. |
| Methanol | ~5 mg/mL | Generally not recommended for cell-based assays. |
| DMF | ≥ 15 mg/mL | An alternative to DMSO, but can also have cellular toxicity. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous buffers. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in physiological buffers. |
Q3: How should I prepare a stock solution of this compound?
Preparing a high-concentration, stable stock solution is the first critical step.
Experimental Protocols: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (assume a molecular weight of 500 g/mol for calculation)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol = 0.005 g = 5 mg
-
-
Weigh the compound: Carefully weigh 5 mg of this compound powder and place it into a sterile vial.
-
Add solvent: Add 1 mL of sterile DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the solution in a water bath for 5-10 minutes.[11]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What went wrong and how can I fix it?
This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the DMSO stock but insoluble in the aqueous medium.[12] When the DMSO is diluted, it can no longer keep the compound in solution.
Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your medium.
-
Increase the DMSO Concentration: While you want to minimize DMSO due to potential cell toxicity (typically <0.5%), sometimes a slight increase can help. Determine the maximum amount of DMSO your cells can tolerate and adjust your stock solution dilution accordingly.[12] Paradoxically, using a less concentrated stock solution can sometimes help, as it increases the total volume of DMSO added to the media, which can aid solubility.[12]
-
Improve the Dilution Technique:
-
Warm the culture medium to 37°C.
-
Pipette the required volume of your this compound DMSO stock.
-
Dispense the stock solution directly into the medium while gently vortexing or swirling the tube. This rapid dispersal can prevent localized high concentrations that lead to precipitation.
-
Do not dilute the DMSO stock in an intermediate aqueous buffer like PBS before adding it to the final medium, as salts in the buffer can decrease solubility.[11]
-
-
Use a Carrier Protein: For in-vitro assays, you can try diluting the inhibitor in medium containing serum (e.g., FBS) or a carrier protein like bovine serum albumin (BSA).[11] These can help to solubilize hydrophobic compounds.
Mandatory Visualization: Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting precipitation of this compound in aqueous media.
Q5: Can I use heat or sonication to dissolve the precipitate in my final medium?
It is generally not recommended to heat or sonicate your final cell culture medium containing the inhibitor.
-
Heating: Can degrade sensitive components of the medium (e.g., vitamins, growth factors) and may also degrade the this compound compound itself. While gentle warming of the medium before adding the inhibitor is fine, boiling or autoclaving is not.
-
Sonication: Can cause cell lysis if you are working with a cell suspension and can also potentially damage the compound or media components. Sonication is a tool best used for preparing the initial high-concentration stock solution in an organic solvent.[11]
Mandatory Visualization: this compound Signaling Pathway and Mechanism of Action
Caption: this compound inhibits the AcrB transporter, blocking antibiotic efflux.
References
- 1. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Hypersensitivity of Escherichia coli acrB Mutant to Organic Solvents by Integrational Activation of the acrEF Operon with the IS1 or IS2 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of bacterial multidrug efflux transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results in AcrB-IN-2 experiments
Welcome to the technical support center for AcrB-IN-2, a potent inhibitor of the AcrB efflux pump. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an efflux pump inhibitor (EPI) that specifically targets AcrB, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria.[1] AcrB functions as a proton-drug antiporter, expelling a wide range of substrates from the bacterial cell.[2] It operates through a functional rotation mechanism where its three subunits cycle through "access," "binding," and "extrusion" conformations.[3][4][5] this compound is believed to bind within a hydrophobic trap in the periplasmic domain of AcrB, disrupting this rotational cycle and preventing the efflux of antibiotics.[6]
Q2: What is the expected outcome of a successful experiment with this compound?
A2: In a successful experiment, this compound should potentiate the activity of antibiotics that are substrates of the AcrB efflux pump. This is typically observed as a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of a sub-inhibitory concentration of this compound.[7] Additionally, in an efflux assay using a fluorescent substrate like Nile Red, this compound is expected to inhibit the extrusion of the dye from the bacterial cells.[8]
Q3: Does this compound have any intrinsic antibacterial activity?
A3: Ideally, a specific efflux pump inhibitor like this compound should have minimal to no intrinsic antibacterial activity on its own. Its primary role is to act as a synergist, enhancing the efficacy of existing antibiotics.[9] High concentrations of some EPIs, however, may exhibit off-target effects leading to some growth inhibition.
Q4: Can mutations in the acrB gene affect the activity of this compound?
A4: Yes, mutations within the acrB gene, particularly in the regions encoding the drug-binding pockets, can alter the efficacy of this compound.[10][11] Some mutations may confer resistance to the inhibitor, leading to a reduced or abolished potentiation effect.[12] Conversely, some mutations might even enhance the binding of the inhibitor.
Troubleshooting Guides
Issue 1: No significant potentiation of antibiotic activity observed in MIC assays.
This is a common issue where the addition of this compound does not lead to the expected decrease in the antibiotic's MIC.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Antibiotic Choice | - Confirm that the antibiotic used is a known substrate of the AcrB efflux pump. Not all antibiotics are effluxed by AcrB.[13] - Refer to literature for validated AcrB substrates for your bacterial strain. |
| Sub-optimal this compound Concentration | - Perform a dose-response experiment with varying concentrations of this compound. The concentration may be too low to be effective or too high, leading to toxicity. - Ensure that the concentration of this compound used is sub-inhibitory to the bacteria. |
| This compound Solubility/Stability Issues | - Verify the solubility of this compound in your experimental medium. Poor solubility can lead to an inaccurate effective concentration. - Prepare fresh solutions of this compound for each experiment, as the compound may degrade over time. |
| Low or No acrB Expression | - Use a bacterial strain known to express acrB at sufficient levels. Some laboratory strains may have low basal expression.[14][15] - Consider using a strain where acrB expression is induced or a clinical isolate with known efflux-mediated resistance. |
| Presence of Other Resistance Mechanisms | - The bacteria may possess other resistance mechanisms against the antibiotic (e.g., enzymatic degradation, target modification) that are not affected by AcrB inhibition.[13] - Use a strain with a well-characterized resistance profile, ideally one where efflux is the primary mode of resistance. |
| Mutation in acrB | - If using a lab-evolved resistant strain, sequence the acrB gene to check for mutations that might affect inhibitor binding.[12][16] |
Issue 2: Inconsistent or unexpected results in Nile Red efflux assays.
The Nile Red efflux assay is a powerful tool to directly measure the inhibitory effect of this compound. However, several factors can lead to unexpected outcomes.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Dye Loading | - Ensure complete de-energization of cells before loading with Nile Red. Residual energy can lead to premature efflux. - Optimize the concentration of the protonophore (e.g., CCCP) used for de-energization, as high concentrations can be difficult to wash out and may inhibit subsequent efflux.[8] |
| This compound Affecting Membrane Permeability | - At high concentrations, some EPIs can disrupt the bacterial outer membrane, leading to non-specific effects.[6] - Perform an outer membrane permeability assay (e.g., using N-phenyl-1-naphthylamine - NPN) to assess the effect of this compound on membrane integrity.[17][18] |
| Fluorescence Quenching or Enhancement | - Test for any direct interaction between this compound and Nile Red that might affect its fluorescence properties, independent of efflux. |
| Incorrect Data Interpretation | - Compare the efflux rate in your test strain with both a wild-type and an acrB deletion mutant to establish a baseline for inhibition. - Analyze the initial rate of efflux, as this is often the most sensitive indicator of inhibition.[19][20] |
Issue 3: Observed cytotoxicity of this compound.
While this compound is expected to have low intrinsic antibacterial activity, it may exhibit toxicity at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | - High concentrations of the inhibitor may have off-target effects on other essential cellular processes. - Investigate the effect of this compound on bacterial membrane potential.[7] |
| Compound Purity | - Ensure the purity of your this compound sample, as impurities could be responsible for the observed toxicity. |
| Mammalian Cell Cytotoxicity | - If the intended application is in vivo, assess the cytotoxicity of this compound against relevant mammalian cell lines to determine its therapeutic window.[6][21] |
Data Presentation
Table 1: Expected Fold-Change in Minimum Inhibitory Concentration (MIC) of Various Antibiotics in the Presence of a Sub-Inhibitory Concentration of this compound in E. coli
| Antibiotic Class | Example Antibiotic | Expected MIC Fold Reduction |
| Fluoroquinolones | Ciprofloxacin | 4 to 16-fold |
| Macrolides | Erythromycin | 8 to 32-fold |
| Tetracyclines | Tetracycline | 4 to 8-fold |
| β-lactams | Piperacillin | 2 to 8-fold |
| Phenicols | Chloramphenicol | 4 to 16-fold |
Note: These are generalized expected values. Actual results may vary depending on the bacterial strain, specific antibiotic, and experimental conditions.[7][22]
Experimental Protocols
Protocol 1: Checkerboard (MIC Potentiation) Assay
This assay is used to determine the synergistic effect of this compound with an antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of two-fold dilutions of the antibiotic and this compound in a 96-well microtiter plate.
-
-
Bacterial Inoculum:
-
Grow a fresh overnight culture of the test bacterium.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
-
Assay Setup:
-
In a 96-well plate, create a matrix of antibiotic and this compound concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include controls for each compound alone and a growth control without any compounds.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic, both alone and in the presence of each concentration of this compound, as the lowest concentration that inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.
-
Protocol 2: Nile Red Efflux Assay
This real-time assay measures the direct inhibition of the AcrB efflux pump.
-
Cell Preparation:
-
Grow an overnight culture of the test bacterium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline with MgCl2).
-
Resuspend the cells to a standardized optical density.
-
-
De-energization and Dye Loading:
-
De-energize the cells by incubating them with a protonophore like CCCP.
-
Add Nile Red to the de-energized cell suspension and incubate to allow the dye to accumulate.
-
-
Efflux Initiation and Measurement:
-
Wash the cells to remove excess dye and CCCP.
-
Add a carbon source (e.g., glucose) to energize the cells and initiate efflux.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorometer.
-
-
Inhibition Assay:
-
To test the effect of this compound, add it to the cell suspension before or after the addition of the energy source.
-
Compare the rate of efflux in the presence and absence of the inhibitor.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound against mammalian cells.
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (vehicle only).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Reading:
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Caption: Functional rotation mechanism of the AcrB efflux pump and the inhibitory action of this compound.
Caption: Experimental workflow for determining the MIC potentiation of an antibiotic by this compound.
Caption: A logical troubleshooting tree for diagnosing unexpected results in this compound MIC potentiation experiments.
References
- 1. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered disulfide bonds support the functional rotation mechanism of multidrug efflux pump AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The AcrB efflux pump: conformational cycling and peristalsis lead to multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of acrA and acrB Genes in Esherichia coli Mutants with or without marR or acrR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli [frontiersin.org]
AcrB-IN-2 interference with fluorescence-based assays
Disclaimer: Information regarding the specific compound "AcrB-IN-2" is not publicly available in the searched scientific literature. Therefore, this technical support center provides guidance on troubleshooting interference from small molecule inhibitors in fluorescence-based assays for the AcrB efflux pump in general.
This guide is intended for researchers, scientists, and drug development professionals who are using fluorescence-based assays to study the AcrB multidrug efflux pump and are encountering potential interference from small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common fluorescence-based assays to measure AcrB activity?
A1: The most common assays monitor the accumulation or efflux of fluorescent dyes that are substrates of AcrB. These include:
-
N-phenyl-1-naphthylamine (NPN) Uptake/Efflux Assay: NPN fluorescence is low in aqueous environments but increases significantly upon partitioning into the bacterial cell membrane. Its efflux can be monitored in real-time.
-
Nile Red Efflux Assay: Nile Red is a lipophilic dye that fluoresces strongly in hydrophobic environments like the cell membrane. Its extrusion from pre-loaded cells is measured over time.[1][2][3][4][5]
-
Ethidium Bromide (EtBr) Accumulation/Efflux Assay: Ethidium bromide is a DNA intercalator, and its fluorescence increases upon binding to DNA within the cell. Both its accumulation and efflux can be quantified.[6][7][8][9][10]
Q2: How can a small molecule inhibitor like this compound interfere with these assays?
A2: Small molecule inhibitors can interfere in several ways, leading to inaccurate results:
-
Autofluorescence: The inhibitor itself may be fluorescent, with excitation and emission spectra that overlap with the assay dye, leading to an artificially high signal.
-
Quenching: The inhibitor could absorb the excitation or emission light of the fluorescent dye (inner filter effect), reducing the detected signal.
-
Alteration of Membrane Properties: Some compounds can disrupt the bacterial membrane, affecting its permeability and the proton motive force, which powers the AcrB pump. This can lead to changes in fluorescence that are not directly related to AcrB inhibition.
-
Competition with the Fluorescent Substrate: The inhibitor might compete with the fluorescent dye for binding to AcrB, which is often the intended mechanism to be studied.[3][5]
Q3: My negative control (no inhibitor) shows a high background fluorescence. What could be the cause?
A3: High background fluorescence can be due to several factors:
-
Contaminated reagents or buffers: Ensure all solutions are freshly prepared with high-purity water and reagents.
-
Autofluorescence of the bacterial cells or media: Measure the fluorescence of a cell suspension without any dye to determine the baseline.
-
Light leakage in the fluorometer: Check the instrument settings and ensure it is properly calibrated.
-
Incorrect filter sets: Verify that the excitation and emission filters match the spectral properties of your fluorescent dye.
Q4: The fluorescence signal is unstable or drifting over time in my assay. What should I do?
A4: Signal instability can be caused by:
-
Photobleaching: The fluorescent dye may be sensitive to light. Reduce the excitation light intensity or the exposure time.
-
Temperature fluctuations: Ensure the assay is performed at a constant and controlled temperature, as efflux pump activity is temperature-dependent.[9]
-
Cell settling: If using a plate reader, ensure that the cells remain in suspension. Gentle shaking before each reading might be necessary.
-
Changes in cell viability or metabolic state: Use freshly prepared and healthy cells for each experiment.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of the Test Compound
Troubleshooting Workflow:
References
- 1. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethidium bromide accumulation assay. [bio-protocol.org]
- 7. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 9. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jksus.org [jksus.org]
Minimizing AcrB-IN-2 precipitation during experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with AcrB inhibitors, specifically addressing the common issue of compound precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of my AcrB inhibitor (AcrB-IN-2) after diluting my DMSO stock into aqueous buffer. What is the likely cause?
A1: This is a common issue known as compound precipitation, which often occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer system where its solubility is significantly lower. This is related to the difference between kinetic and thermodynamic solubility. The initial dissolution in DMSO overcomes the crystal lattice energy, but the compound may crash out of solution when the solvent environment changes.[1]
Q2: How does precipitation of this compound affect my experimental results?
A2: Compound precipitation can significantly impact the accuracy and reproducibility of your experiments. The actual concentration of the inhibitor in solution will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value). Precipitated compound can also interfere with certain assay formats, such as those that rely on optical measurements.
Q3: What are the key factors that influence the solubility of small molecule inhibitors like this compound?
A3: Several factors can affect solubility, including:
-
pH: The ionization state of a compound can change with pH, which in turn affects its solubility.[2]
-
Temperature: While many compounds are more soluble at higher temperatures, this is not always the case. Lowering the storage temperature can also reduce solubility.[3]
-
Co-solvents: The presence and concentration of co-solvents like DMSO or PEG can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.[1][3]
-
Ionic Strength: The salt concentration of the buffer can influence solubility.
-
Particle Size: For solid compounds, smaller particle sizes generally lead to faster dissolution and higher apparent solubility.[2]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshooting and minimizing the precipitation of this compound during your experiments.
Initial Assessment
Before making significant changes to your protocol, it's important to confirm that you are indeed observing compound precipitation. This can be done by:
-
Visual Inspection: Look for cloudiness, turbidity, or visible particles in your solution.
-
Microscopy: A small sample of the solution can be examined under a microscope to look for crystals or amorphous precipitate.
-
Light Scattering: A nephelometric assay can quantify the amount of insoluble particles.[4]
Troubleshooting Workflow
Here is a workflow to guide you through resolving precipitation issues:
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
| Step | Action | Rationale | Considerations |
| 1. Lower the Final Concentration | Decrease the final concentration of this compound in your assay. | The simplest solution is often to work below the compound's solubility limit in the final assay buffer. | This may not be feasible if a high concentration is required to observe a biological effect. |
| 2. Optimize Co-Solvent Concentration | Increase the percentage of DMSO or add another co-solvent like PEG. | Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[1][3] | High concentrations of organic solvents can affect protein stability and function. It is crucial to run a solvent tolerance control experiment. |
| 3. Adjust Buffer pH | Modify the pH of your assay buffer. | The solubility of ionizable compounds is pH-dependent. A change in pH can alter the charge state of the molecule, potentially increasing its solubility.[2] | Ensure the new pH is compatible with the stability and activity of AcrB and any other proteins in your assay. |
| 4. Modify Buffer Additives | Include additives like non-ionic detergents (e.g., Tween-20, Triton X-100) or bovine serum albumin (BSA) in your buffer. | These can help to solubilize hydrophobic compounds and prevent them from precipitating or adsorbing to surfaces. | Additives may interfere with your assay. Run appropriate controls. |
| 5. Change the Order of Addition | Experiment with the order in which you add reagents. For example, add the inhibitor to a larger volume of buffer while vortexing. | This can help to avoid localized high concentrations of the compound that can trigger precipitation. | This may not always be practical depending on the experimental setup. |
| 6. Control Temperature | Perform experiments at a different temperature. | Solubility is temperature-dependent.[5] | Ensure the chosen temperature is suitable for your biological system. |
| 7. Use a Different Stock Solvent | Consider using a different solvent for your stock solution, such as ethanol or DMF, if compatible with your compound and assay. | Some compounds may have better solubility characteristics in other organic solvents. | The compatibility of the new solvent with your assay must be thoroughly tested. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol is adapted from high-throughput methods used in drug discovery to assess the solubility of a compound under assay-relevant conditions.[4]
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO solution (e.g., 2 µL) to a larger volume of your aqueous assay buffer (e.g., 98 µL) in a 96-well plate. This creates a final DMSO concentration of 2%.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Protocol 2: AcrB Efflux Pump Inhibition Assay (Whole-Cell)
This protocol describes a common method for assessing the activity of AcrB inhibitors in whole bacterial cells.
-
Bacterial Strain: Use an E. coli strain that overexpresses the AcrAB-TolC efflux pump.
-
Fluorescent Substrate: Use a known fluorescent substrate of AcrB, such as ethidium bromide or Hoechst 33342.
-
Preparation of Bacteria:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 = 0.5).
-
-
Assay Procedure:
-
In a 96-well plate, add the bacterial suspension.
-
Add this compound at various concentrations (ensuring the final DMSO concentration is constant and non-inhibitory, e.g., ≤1%).
-
Add the fluorescent substrate at a concentration that gives a low basal fluorescence signal.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
In the absence of an effective inhibitor, the fluorescence will remain low as the substrate is actively pumped out of the cells.
-
In the presence of an effective inhibitor, the fluorescence will increase as the substrate accumulates inside the cells.
-
Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC50.
-
AcrB Mechanism of Action and Inhibition
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria.[6][7] It functions as a tripartite complex that spans the inner membrane, periplasm, and outer membrane.[8] AcrB is the inner membrane component that captures substrates from the periplasm and the inner membrane and transports them out of the cell using the proton motive force.[9][10]
Caption: Simplified signaling pathway of AcrB-mediated drug efflux and its inhibition.
This compound is designed to inhibit this process, likely by binding to one of the substrate-binding pockets within the AcrB trimer, thereby preventing the binding and/or translocation of substrates.[11][12] By inhibiting AcrB, this compound can restore the efficacy of antibiotics that are normally expelled by the pump.
References
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Substrate Specificity of the RND-Type Multidrug Efflux Pumps AcrB and AcrD of Escherichia coli Is Determined Predominately by Two Large Periplasmic Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to AcrB-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AcrB inhibitor, AcrB-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria. This efflux pump is a major contributor to intrinsic and acquired antibiotic resistance by actively extruding a broad range of antimicrobial agents from the bacterial cell. This compound potentiates the activity of antibiotics by blocking the function of AcrB, leading to increased intracellular antibiotic concentrations.
Q2: What are the known mechanisms of resistance to AcrB inhibitors in general?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to other AcrB inhibitors typically arises from two main strategies employed by bacteria:
-
Target Modification: Mutations within the acrB gene can lead to amino acid substitutions in the AcrB protein. These changes can alter the binding site of the inhibitor, reducing its affinity and efficacy, or they can enhance the pump's ability to efflux the antibiotic substrate, effectively overriding the inhibitor's effect.[1][2][3]
-
Target Overexpression: Mutations in regulatory genes, such as ramR or envZ, can lead to the overexpression of the AcrAB-TolC efflux pump.[1] This increased number of pumps can overwhelm the inhibitor, allowing for continued efflux of the antibiotic.
Q3: My bacterial strain is showing increased resistance to the antibiotic even in the presence of this compound. What could be the cause?
An increase in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of this compound suggests the development of resistance. The most probable causes are the emergence of mutations in the acrB gene that prevent this compound from binding effectively or mutations in regulatory genes leading to the overexpression of the AcrB pump.[1][2] It is recommended to sequence the acrB gene and its regulatory elements in the resistant strain to identify any potential mutations.
Q4: Can mutations in AcrB affect its substrate specificity?
Yes, single amino acid substitutions in AcrB can alter its substrate specificity. For example, the G288D substitution in AcrB from Salmonella Typhimurium has been shown to increase efflux of ciprofloxacin while reducing the efflux of doxorubicin and minocycline.[2] This highlights the complex nature of substrate recognition and transport by the AcrB pump.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased or no potentiation of antibiotic activity by this compound | 1. Development of resistance: The bacterial strain may have developed mutations in acrB or its regulatory genes. 2. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the AcrB pumps. 3. Inhibitor instability: this compound may have degraded due to improper storage or handling. 4. Experimental error: Issues with media preparation, inoculum density, or incubation conditions. | 1. Sequence the acrB gene and key regulatory genes (ramR, envZ) of the resistant strain to check for mutations. Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration. 2. Verify the correct concentration of this compound is being used. 3. Check the storage conditions and shelf-life of the this compound stock solution. Prepare a fresh stock solution if necessary. 4. Review and standardize all experimental protocols. Ensure consistent media quality, accurate determination of bacterial concentration, and stable incubation temperatures. |
| High variability in MIC or efflux assay results | 1. Inconsistent inoculum preparation: Variations in the physiological state or density of the bacterial culture. 2. Incomplete dissolution of this compound: The inhibitor may not be fully dissolved in the assay medium, leading to inconsistent concentrations. 3. Pipetting errors: Inaccurate dispensing of reagents. | 1. Standardize the growth phase and density of the bacterial culture used for inoculation. Using a spectrophotometer to adjust the optical density (OD) of the culture is recommended. 2. Ensure this compound is completely dissolved in the appropriate solvent before adding it to the assay medium. Sonication may be helpful. 3. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
| Unexpected bacterial growth at high antibiotic and inhibitor concentrations | 1. Contamination: The culture may be contaminated with a resistant bacterial species. 2. Heterogeneous population: The starting bacterial population may contain a subpopulation of resistant mutants. | 1. Perform a Gram stain and streak the culture on selective agar plates to check for contamination. 2. Plate the culture on agar containing the antibiotic and inhibitor to isolate and characterize any resistant colonies. |
Quantitative Data on AcrB Mutations and Antibiotic Resistance
The following tables summarize the impact of specific AcrB mutations on the Minimum Inhibitory Concentrations (MICs) of various antibiotics. While this data is not specific to this compound, it provides valuable insights into how AcrB mutations can confer resistance.
Table 1: Effect of AcrB G288D Substitution on Antimicrobial Susceptibility in Salmonella [2]
| Strain / Genotype | Ciprofloxacin (µg/mL) | Nalidixic Acid (µg/mL) | Chloramphenicol (µg/mL) | Tetracycline (µg/mL) | Doxorubicin (µg/mL) | Minocycline (µg/mL) |
| Pretherapy isolate | 0.008 | 2 | 1 | 0.5 | 16 | 1 |
| Posttherapy isolate (with G288D) | 0.5 | 32 | 8 | 4 | >256 | 4 |
| L18 acrB::aph | 0.015 | 1 | 1 | 0.5 | 4 | 0.5 |
| L1299 + pacrB-WT | 0.06 | 4 | 1 | 1 | 16 | 1 |
| L1299 + pG288DacrB | 0.25 | 16 | 4 | 2 | 4 | 0.25 |
Table 2: Impact of AcrB R717L and Q176K Mutations on Antibiotic MICs in Salmonella [1]
| Strain / Mutation | Azithromycin (µg/mL) | Cefotaxime (µg/mL) |
| Wild-Type | 8 | 0.125 |
| AcrB R717L | 32 | 0.125 |
| AcrB Q176K | 8 | 2 |
| AcrB R717L + RamR T18P | 128 | 0.125 |
| AcrB Q176K + EnvZ R397H | 8 | >2 |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, both in the absence and presence of this compound.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well plate.
-
In a separate plate, prepare the same serial dilution of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound. The concentration of this compound should be determined empirically for each bacterial strain.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plates containing the antibiotic and antibiotic/inhibitor dilutions.
-
Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or by measuring the OD600 of each well with a plate reader.
-
Real-Time Efflux Assay using a Fluorescent Dye (Nile Red)
This assay measures the activity of the AcrB efflux pump by monitoring the extrusion of a fluorescent dye from bacterial cells.
Materials:
-
Bacterial strain of interest
-
Phosphate buffered saline (PBS)
-
Nile Red stock solution (in a suitable solvent like DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (proton motive force inhibitor)
-
Glucose solution
-
This compound stock solution
-
Fluorometer with plate reading capabilities
Procedure:
-
Cell Preparation:
-
Grow an overnight culture of the bacterial strain in a suitable broth.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 1.0.
-
-
Dye Loading:
-
Add CCCP to the cell suspension to a final concentration that de-energizes the cells (typically 10-20 µM) and incubate for 10 minutes at room temperature.
-
Add Nile Red to the de-energized cell suspension to a final concentration of 5-10 µM and incubate in the dark for 30 minutes to allow for dye loading.
-
Wash the cells twice with PBS to remove extracellular dye and CCCP.
-
-
Efflux Measurement:
-
Resuspend the dye-loaded cells in PBS.
-
Aliquot the cell suspension into a 96-well black microtiter plate.
-
To test the effect of this compound, add the inhibitor to the desired final concentration to the appropriate wells.
-
Initiate efflux by adding glucose to a final concentration of 25 mM to all wells except for a negative control (no glucose).
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorometer (Excitation: ~550 nm, Emission: ~640 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A steeper decrease in fluorescence indicates a higher rate of efflux.
-
Compare the efflux rates of the untreated cells, cells treated with this compound, and a control strain lacking a functional AcrB pump (e.g., an acrB knockout strain).
-
Visualizations
Caption: The AcrAB-TolC multidrug efflux pump and points of inhibition and resistance.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound.
References
Addressing variability in AcrB-IN-2 checkerboard assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AcrB-IN-2 in checkerboard assays to investigate its potential as an efflux pump inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound checkerboard assays, offering potential causes and solutions to improve data consistency and reliability.
| Question | Potential Causes | Troubleshooting Solutions |
| Why am I seeing inconsistent MIC values for my antibiotic alone? | - Inoculum density variation: Incorrect bacterial concentration can significantly alter MIC results.[1] - Media variability: Batch-to-batch differences in Mueller-Hinton Broth (MHB) can affect antibiotic activity. - Pipetting errors: Inaccurate dispensing of antibiotic or bacterial culture. | - Standardize inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.[1] - Use consistent media: Use MHB from the same lot for an entire experiment. Prepare media consistently according to manufacturer's instructions. - Calibrate pipettes: Regularly calibrate and verify the accuracy of your micropipettes. Use a multichannel pipette for consistency where possible.[2] |
| My Fractional Inhibitory Concentration (FIC) indices are not reproducible. | - Compound precipitation: this compound or the antibiotic may precipitate at higher concentrations, especially when combined. - Inaccurate serial dilutions: Errors in preparing the dilution series of either compound. - Incorrect incubation time: Deviations from the standard 18-24 hour incubation can lead to varied results.[1] | - Check solubility: Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system for stock solutions. - Prepare fresh dilutions: Make fresh serial dilutions for each experiment. - Standardize incubation: Ensure a consistent incubation period at the appropriate temperature (typically 35-37°C) for all assays. |
| I am observing antagonism at high concentrations but synergy at low concentrations. | - Saturation of binding sites: At high concentrations, the target sites for both the antibiotic and this compound may become saturated, masking any synergistic effect. - Off-target effects: High concentrations of either compound could induce cellular stress or other mechanisms that interfere with the expected interaction. | - Focus on relevant concentrations: The synergistic effect is most relevant at concentrations that are clinically achievable and below the individual MICs.[3] - Expand dilution range: Use a broader range of dilutions to identify the optimal concentrations for synergy. |
| There is no potentiation of the antibiotic in the presence of this compound. | - Bacterial strain: The chosen bacterial strain may not express AcrB or may have other resistance mechanisms that are not affected by AcrB inhibition. - This compound instability: The inhibitor may degrade over the course of the experiment. - Incorrect mechanism of resistance: The primary mechanism of resistance for the chosen antibiotic in the test strain may not be efflux via AcrB. | - Use an appropriate control strain: Employ a strain known to overexpress AcrB. - Verify compound stability: While specific data for this compound is limited, ensure proper storage of stock solutions (e.g., -20°C or -80°C) and prepare fresh working solutions for each experiment. - Confirm resistance mechanism: Use molecular methods to confirm that AcrB-mediated efflux is the primary resistance mechanism for the antibiotic in your test strain. |
| My results from the checkerboard assay do not correlate with other susceptibility testing methods. | - Different experimental conditions: Variations in media, inoculum size, and incubation time between different assay formats can lead to discrepancies. - Static vs. dynamic conditions: A broth microdilution checkerboard assay is a static test, which may not fully represent the dynamic conditions of other methods like time-kill assays. | - Standardize parameters: Align experimental parameters as closely as possible across different methods. - Use complementary assays: Acknowledge the inherent differences between assays and use multiple methods to confirm findings. Time-kill assays can provide a more dynamic view of the interaction.[3] |
Experimental Protocols
Checkerboard Assay Protocol for this compound
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound with a chosen antibiotic against a bacterial strain.
Materials:
-
96-well microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
Antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Multichannel pipette
Methodology:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer (OD600 of 0.08-0.1). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Prepare Compound Dilutions:
-
Prepare a series of two-fold dilutions of the antibiotic in CAMHB along the x-axis of the 96-well plate.
-
Prepare a series of two-fold dilutions of this compound in CAMHB along the y-axis of the plate.
-
The final volume in each well should be 100 µL, with 50 µL of the antibiotic dilution and 50 µL of the this compound dilution.
-
-
Plate Setup:
-
Dispense the antibiotic dilutions horizontally across the plate.
-
Dispense the this compound dilutions vertically down the plate.
-
The plate should include wells with antibiotic alone (to determine its MIC), this compound alone (to determine its intrinsic activity), and a growth control well with no compounds.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of the antibiotic alone and in combination with each concentration of this compound by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
Interpret the results as follows:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0[1]
-
-
Data Presentation
Table 1: Illustrative Checkerboard Assay Results for Antibiotic X and this compound
| This compound (µg/mL) | Antibiotic X (µg/mL) | |||||
| MIC | 64 | 32 | 16 | 8 | 4 | 2 |
| MIC | ||||||
| 16 | + | + | + | - | - | - |
| 8 | + | + | - | - | - | - |
| 4 | + | + | - | - | - | - |
| 2 | + | + | + | - | - | - |
| 1 | + | + | + | + | - | - |
| 0.5 | + | + | + | + | + | - |
| 0 | + | + | + | + | + | + |
-
"+" indicates bacterial growth; "-" indicates no growth. This table presents a hypothetical outcome for illustrative purposes.
Table 2: Calculation of FIC Index from Illustrative Data
| Combination (Antibiotic X + this compound) | MIC of Antibiotic X in Combination (µg/mL) | FIC of Antibiotic X | FIC of this compound | FIC Index | Interpretation |
| 8 µg/mL Antibiotic X + 16 µg/mL this compound | 8 | 0.125 | 1 | 1.125 | Additive |
| 16 µg/mL Antibiotic X + 8 µg/mL this compound | 16 | 0.25 | 0.5 | 0.75 | Additive |
| 16 µg/mL Antibiotic X + 4 µg/mL this compound | 16 | 0.25 | 0.25 | 0.5 | Synergy |
-
This table demonstrates the calculation of the FIC index based on the illustrative data in Table 1, assuming the MIC of Antibiotic X alone is 128 µg/mL and the MIC of this compound alone is >16 µg/mL (using 16 µg/mL as a conservative denominator).
Visualizations
Caption: Mechanism of AcrB-mediated efflux and its inhibition by this compound.
Caption: Troubleshooting workflow for variability in this compound checkerboard assays.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AcrB-IN-2 and Mammalian Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for the AcrB inhibitor, AcrB-IN-2, to interfere with common mammalian cell viability assays. The information is presented through frequently asked questions and a troubleshooting guide to help users navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target? this compound is a small molecule inhibitor designed to target AcrB, a key protein component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2][3] This pump is a member of the Resistance-Nodulation-Cell Division (RND) superfamily and is responsible for extruding a wide variety of toxic compounds, including many antibiotics, from the bacterial cell.[4][5][6] By inhibiting AcrB, this compound aims to restore or enhance the susceptibility of bacteria to antibiotics.
Q2: Is this compound expected to be cytotoxic to mammalian cells? The primary target of this compound, the AcrB protein, is specific to bacteria and is not present in mammalian cells. Therefore, direct, on-target cytotoxicity is not expected. However, like any small molecule, this compound could have off-target effects that may impact mammalian cell health or interfere with the chemical and biological processes underlying viability assays. It is crucial to experimentally validate the cytotoxic potential of this compound in the specific mammalian cell line being used.
Q3: Why might I see different results between viability assays (e.g., MTT vs. LDH) when using this compound? Discrepancies between different viability assays often arise because they measure distinct cellular parameters.
-
Metabolic Assays (MTT, XTT): These measure mitochondrial dehydrogenase activity, which is an indicator of metabolic health.[7][8]
-
Membrane Integrity Assays (LDH, Trypan Blue, EthD-1): These measure the leakage of intracellular components or the uptake of dyes, indicating a compromised cell membrane, which is a hallmark of late-stage apoptosis or necrosis.[8][9]
A compound like this compound could potentially inhibit metabolic activity without causing membrane damage, leading to a decrease in the MTT signal but no corresponding increase in the LDH signal. Conversely, direct chemical interference with one assay's components and not another's would also lead to divergent results.
Q4: What are the primary ways a compound like this compound could interfere with a viability assay? There are two main categories of interference:
-
Biological Interference: The compound has a genuine, unintended biological effect on the cells (e.g., inhibiting mitochondrial respiration, inducing oxidative stress) that is detected by the assay.
-
Chemical Interference: The compound directly interacts with the assay reagents. This can include:
-
Directly reducing the assay substrate (e.g., reducing MTT to formazan), causing a false positive for viability.[10][11]
-
Inhibiting the reporter enzyme (e.g., inactivating released LDH), causing a false negative for cytotoxicity.[10]
-
Having optical properties (color or fluorescence) that overlap with the assay's readout, skewing the results.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in experiments involving mammalian cell viability assays.
Problem 1: My MTT assay shows a significant decrease in cell viability, but this is not confirmed by a membrane integrity assay (like LDH release or EthD-1 staining).
-
Possible Cause 1: Metabolic Inhibition. this compound may be inhibiting mitochondrial function or other metabolic pathways without causing cell death and membrane rupture. This would reduce the cell's ability to convert MTT to formazan, appearing as decreased viability.
-
Possible Cause 2: Interference with MTT Reduction. The compound might be interfering with the enzymatic activity of cellular dehydrogenases responsible for MTT reduction.
-
Troubleshooting Steps:
-
Confirm with a Different Assay: Use a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or a real-time live/dead cell imaging assay.
-
Assess Mitochondrial Health: Use a probe like JC-1 or TMRE to specifically measure mitochondrial membrane potential to see if the compound is affecting mitochondrial function.
-
Run a Cell-Free Control: Perform an experiment to see if this compound inhibits the reduction of MTT by a non-cellular reducing agent (see Protocol section).
-
Problem 2: I observe an unexpected increase in the MTT signal at certain concentrations of this compound.
-
Possible Cause: Direct Chemical Reduction of MTT. this compound may have chemical properties that allow it to directly reduce the MTT tetrazolium salt to formazan, independent of cellular activity. This would artificially inflate the absorbance reading, masking any actual cytotoxicity.[10][11][12]
-
Troubleshooting Steps:
-
Perform a Cell-Free Assay: This is the most critical control. Incubate this compound with MTT in cell-free culture medium. An increase in absorbance at ~570 nm indicates direct chemical interference.
-
Wash Cells Before Adding MTT: After treating cells with this compound for the desired time, gently wash the cells with fresh media or PBS before adding the MTT reagent. This can help remove residual compound that could interfere.
-
Switch to a Non-Reducible Assay: Use an assay that is not based on tetrazolium reduction, such as a Calcein AM assay, which measures intracellular esterase activity.[13]
-
Problem 3: My LDH assay results show less cytotoxicity than I expect based on cell morphology.
-
Possible Cause 1: LDH Enzyme Inhibition. this compound could be directly inhibiting the activity of the LDH enzyme released from dead cells.[10] This would prevent the conversion of the assay substrate, leading to an underestimation of cell death.
-
Possible Cause 2: Interference with Assay Readout. The compound may absorb light at the same wavelength used to measure the LDH assay's product, interfering with the spectrophotometric reading.
-
Troubleshooting Steps:
-
Run an LDH Inhibition Control: Add this compound directly to a sample of known LDH activity (e.g., the positive control lysate provided with an LDH assay kit). A decrease in the expected signal indicates direct enzyme inhibition.
-
Check for Absorbance Overlap: Measure the absorbance spectrum of this compound in the culture medium to see if it overlaps with the LDH assay's measurement wavelength (typically ~490 nm).
-
Confirm with an Alternative Cytotoxicity Assay: Use a dye-based method like Ethidium Homodimer-1 (EthD-1) or Propidium Iodide, which directly stain dead cells and can be measured by fluorescence.
-
Data Presentation: Summary of Potential Interferences
The following table summarizes the potential interferences and recommended control experiments for common viability assays.
| Assay Type | Assay Principle | Potential Interference by this compound | Recommended Control Experiments |
| MTT / XTT | Enzymatic reduction of tetrazolium salt by metabolically active cells. | 1. Direct chemical reduction of MTT (False Positive).2. Inhibition of cellular dehydrogenases (False Negative).3. Absorbance overlap with formazan product. | 1. Cell-Free Assay: Mix this compound with MTT in media.2. Positive Control Inhibition: Test this compound on cells killed by a known mechanism (e.g., heat) before adding MTT. |
| LDH Release | Measurement of Lactate Dehydrogenase (LDH) enzyme activity released from damaged cells. | 1. Direct inhibition of LDH enzyme activity (False Negative).2. Adsorption of LDH to the compound.3. Absorbance overlap with assay product. | 1. LDH Activity Control: Add this compound to a known amount of LDH (e.g., positive control lysate).2. Compound Absorbance Scan: Check absorbance of this compound at the assay wavelength. |
| Calcein AM | Cleavage of non-fluorescent Calcein AM to fluorescent calcein by esterases in live cells. | 1. Inhibition of intracellular esterases.2. Intrinsic fluorescence of this compound.3. Quenching of calcein fluorescence. | 1. Compound Fluorescence Scan: Check for this compound fluorescence at Calcein's Ex/Em wavelengths.2. Spiking Control: Add this compound to lysed cells stained with calcein to check for quenching. |
| EthD-1 / PI | Fluorescent dye enters cells with compromised membranes and binds to nucleic acids. | 1. Intrinsic fluorescence of this compound.2. Quenching of dye fluorescence.3. Interference with dye binding to DNA. | 1. Compound Fluorescence Scan: Check for this compound fluorescence at the dye's Ex/Em wavelengths.2. Spiking Control: Add this compound to stained, permeabilized cells to check for quenching. |
Mandatory Visualizations
References
- 1. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB | eLife [elifesciences.org]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Head-to-Head Battle: AcrB-IN-2 Versus MBX2319 in the Inhibition of the AcrB Efflux Pump
A detailed comparison of two promising inhibitors targeting the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel a broad range of antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump is a major contributor to MDR in many Gram-negative pathogens. Consequently, the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a critical area of research. This guide provides a detailed comparison of two notable AcrB inhibitors: AcrB-IN-2 and MBX2319, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance at a Glance: this compound vs. MBX2319
| Feature | This compound (Compound G6) | MBX2319 |
| Chemical Class | Benzochromene derivative | Pyranopyridine |
| Antibiotic Potentiation (Fold MIC Reduction) | - Erythromycin: 8-fold at 64 µg/mL - Minocycline: 4-fold at 64 µg/mL[1] | - Ciprofloxacin: 2-fold at 12.5 µM - Levofloxacin: 4-fold at 12.5 µM - Piperacillin: 8-fold at 12.5 µM[2][3] |
| Efflux Inhibition | Completely abolishes Nile Red efflux at 50 µM[1] | Increases intracellular accumulation of Hoechst 33342[2] |
| Bacterial Strain for Potentiation Data | Escherichia coli BW25113[1] | Escherichia coli AB1157[2][3] |
| Known Off-Target Effects | Does not disrupt the bacterial outer membrane; no toxicity observed in a nematode model.[1] | Does not perturb the transmembrane proton gradient.[2] |
Mechanism of Action: Targeting the AcrB Efflux Pump
Both this compound and MBX2319 function by inhibiting the AcrB protein, a critical inner membrane component of the AcrAB-TolC efflux pump system in Escherichia coli and other Gram-negative bacteria. This pump operates as a tripartite complex, where AcrB is responsible for substrate recognition and energy transduction, AcrA acts as a periplasmic adaptor protein, and TolC forms an outer membrane channel. By binding to AcrB, these inhibitors are thought to disrupt the conformational changes necessary for the binding and subsequent efflux of antibiotics. This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, thereby restoring its antibacterial activity.
Figure 1. Mechanism of AcrB inhibition. AcrB inhibitors block the AcrB component of the AcrAB-TolC efflux pump, preventing the expulsion of antibiotics and allowing them to reach their intracellular targets.
Experimental Data and Protocols
Antibiotic Potentiation: Checkerboard Minimum Inhibitory Concentration (MIC) Assay
The ability of this compound and MBX2319 to potentiate the activity of conventional antibiotics was determined using a checkerboard broth microdilution assay. This method assesses the synergistic effect of two compounds by testing a range of concentrations of each agent, both alone and in combination.
Experimental Protocol: Checkerboard MIC Assay
-
Bacterial Strain and Culture Conditions: Escherichia coli strains (e.g., BW25113 for this compound or AB1157 for MBX2319) are grown in Luria-Bertani (LB) broth to the mid-logarithmic phase.
-
Preparation of Compounds: Stock solutions of the AcrB inhibitor and the antibiotic are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the antibiotic are made horizontally in a 96-well microtiter plate, while serial two-fold dilutions of the AcrB inhibitor are made vertically.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.
Efflux Pump Inhibition: Fluorescent Dye Efflux/Accumulation Assays
The direct inhibitory effect of this compound and MBX2319 on the AcrB efflux pump is commonly assessed using fluorescent dyes that are known substrates of the pump, such as Nile Red or Hoechst 33342.
Experimental Protocol: Nile Red Efflux Assay
-
Cell Preparation: E. coli cells are grown to the mid-log phase, harvested, and washed. The cells are then de-energized by incubation with a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) in a phosphate buffer.
-
Dye Loading: The de-energized cells are loaded with Nile Red.
-
Efflux Initiation: The cells are washed to remove excess dye and CCCP. Efflux is initiated by the addition of glucose, which re-energizes the cells.
-
Inhibitor Treatment: The assay is performed in the presence and absence of the AcrB inhibitor (e.g., this compound at 50 µM).
-
Fluorescence Measurement: The fluorescence of Nile Red is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates the efflux of the dye from the cells. Effective inhibitors will prevent this decrease in fluorescence.
Figure 2. A generalized experimental workflow for evaluating the performance of AcrB inhibitors.
Conclusion
Both this compound and MBX2319 demonstrate significant potential as AcrB inhibitors, capable of restoring the activity of antibiotics against Gram-negative bacteria. MBX2319, a pyranopyridine, has shown potentiation of fluoroquinolones and β-lactams at low micromolar concentrations. This compound, a benzochromene derivative, exhibits strong potentiation of macrolides and tetracyclines and demonstrates complete inhibition of efflux in a Nile Red assay.
The choice between these inhibitors for further research and development may depend on the specific antibiotic to be potentiated and the target pathogen. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to further explore the potential of these and other novel AcrB inhibitors in the fight against antimicrobial resistance.
References
A Comparative Analysis of AcrB Efflux Pump Inhibitors: AcrB-IN-2 and D13-9001
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the Acriflavine resistance protein B (AcrB) in Gram-negative bacteria. AcrB, a component of the AcrAB-TolC efflux system, actively expels a broad spectrum of antibiotics from the bacterial cell, thereby reducing their efficacy. The development of efflux pump inhibitors (EPIs) that can restore the potency of existing antibiotics is a promising strategy to combat MDR. This guide provides a detailed comparison of two notable AcrB inhibitors, AcrB-IN-2 and D13-9001, focusing on their inhibitory profiles, mechanisms of action, and supporting experimental data.
Executive Summary
Both this compound and D13-9001 have demonstrated the ability to inhibit the AcrB efflux pump and potentiate the activity of various antibiotics. D13-9001 is a well-characterized inhibitor with a known binding affinity for AcrB and a defined interaction within the protein's hydrophobic trap.[1][2] this compound is a more recently described inhibitor that effectively inhibits substrate efflux and displays significant synergy with several antibiotics.[3] While direct comparative studies under identical conditions are limited, this guide consolidates the available data to offer a comprehensive overview for researchers in the field.
Quantitative Inhibitory Profiles
The following tables summarize the available quantitative data for this compound and D13-9001, providing a basis for comparing their inhibitory potency and efficacy in potentiating antibiotics.
Table 1: Direct Inhibitory Activity against AcrB
| Inhibitor | Target | Metric | Value (µM) | Bacterial Species |
| D13-9001 | AcrB | KD | 1.15[2][4] | E. coli |
| MexB | KD | 3.57[2][4] | P. aeruginosa | |
| This compound | AcrB | IC50/KD | Data not publicly available | - |
| AcrB | Efflux Inhibition | Strong inhibition of Nile Red efflux at 50 µM[3] | E. coli |
Table 2: Antibiotic Potentiation
| Inhibitor | Antibiotic | Bacterial Strain | Fold Reduction in MIC | Inhibitor Concentration |
| D13-9001 | Levofloxacin | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 8-fold[2] | 2 µg/mL |
| Aztreonam | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 8-fold[2] | 2 µg/mL | |
| This compound | Minocycline | Not specified | 4-fold[3] | 64 µg/mL |
| Erythromycin | Not specified | Synergism observed[3] | 8-128 µg/mL[3] | |
| Levofloxacin | Not specified | Synergism observed[3] | 8-128 µg/mL[3] |
Mechanism of Action
D13-9001: This inhibitor binds to the deep binding pocket of AcrB, specifically in a region known as the "hydrophobic trap".[2] This binding is thought to prevent the conformational changes necessary for the proper functioning of the efflux pump.[1] Molecular dynamics simulations suggest that the interaction of D13-9001 with the hydrophobic trap leads to a delayed dissociation from the distal binding pocket (DBP) and induces significant conformational changes at the exit gate, thereby increasing the energy required for substrate extrusion.[5]
This compound: The precise binding site of this compound on AcrB has not been explicitly detailed in the available literature. However, its ability to inhibit the efflux of Nile Red, a known AcrB substrate, strongly indicates a direct interaction with the pump, leading to the potentiation of antibiotics.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antibiotic Potentiation
This assay is used to determine the concentration of an inhibitor required to reduce the MIC of an antibiotic.
-
Bacterial Culture: A susceptible bacterial strain is grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Checkerboard Assay: A two-dimensional checkerboard titration is set up in a 96-well microtiter plate. Serial dilutions of the antibiotic are made along the rows, and serial dilutions of the efflux pump inhibitor (this compound or D13-9001) are made along the columns.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 105 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the absence and presence of the inhibitor. The fold reduction in MIC is then calculated.[6]
Nile Red Efflux Assay
This real-time assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Nile Red, a substrate of the AcrB pump.
-
Cell Preparation: An overnight culture of an E. coli strain overexpressing AcrB is harvested, washed, and resuspended in a phosphate buffer.
-
Dye Loading: The cells are loaded with Nile Red in the presence of a proton motive force dissipator (e.g., CCCP) to inhibit efflux and allow the dye to accumulate intracellularly.
-
Inhibitor Addition: The inhibitor (this compound or D13-9001) is added to the cell suspension at various concentrations.
-
Efflux Initiation: Efflux is initiated by the addition of an energy source, such as glucose.
-
Fluorescence Monitoring: The fluorescence of Nile Red is monitored in real-time. A decrease in fluorescence indicates the efflux of the dye from the cells. The inhibitory effect is observed as a slower rate of fluorescence decrease compared to the control without the inhibitor.
Visualizing the Mechanisms and Workflows
Mechanism of AcrB Inhibition
Caption: Simplified mechanism of action for this compound and D13-9001.
Experimental Workflow for Evaluating Efflux Pump Inhibitors
Caption: A generalized workflow for the in vitro evaluation of AcrB inhibitors.
Conclusion
Both this compound and D13-9001 represent promising scaffolds for the development of effective efflux pump inhibitors. D13-9001 has been more extensively characterized in terms of its direct binding to AcrB, with a determined KD value and a co-crystal structure elucidating its binding site.[1][4] This level of detail provides a strong foundation for structure-based drug design efforts. This compound, while lacking a published binding affinity, demonstrates clear potential through its potentiation of multiple antibiotics and its inhibition of substrate efflux.[3]
For researchers and drug development professionals, the choice between these or similar inhibitors will depend on the specific context, including the target pathogen, the antibiotic partner, and the desired pharmacokinetic properties. Further head-to-head studies employing standardized assays will be crucial for a more definitive comparison of their inhibitory profiles. The experimental protocols and comparative data presented in this guide offer a valuable resource for designing and interpreting such studies in the ongoing effort to overcome bacterial multidrug resistance.
References
- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. journals.asm.org [journals.asm.org]
On-Target Activity of AcrB-IN-2: A Comparative Analysis of AcrB Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A key mechanism contributing to MDR in Gram-negative bacteria is the overexpression of efflux pumps, such as the Acriflavine resistance protein B (AcrB), which actively extrudes a broad range of antibiotics from the bacterial cell. AcrB is a central component of the AcrAB-TolC tripartite efflux system in Escherichia coli and its homologs in other pathogens.[1][2][3] The development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a promising strategy to combat MDR. AcrB-IN-2 is a novel inhibitor of the AcrB efflux pump, designed to potentiate the activity of antibiotics. This guide provides a comparative analysis of the on-target activity of this compound and other known AcrB inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in research and drug development.
Comparative Analysis of AcrB Inhibitor Potency
The on-target activity of AcrB inhibitors is primarily assessed by their ability to potentiate the activity of antibiotics that are known substrates of the AcrB pump. This is typically quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The table below summarizes the available data for this compound and compares it with other well-characterized AcrB inhibitors.
| Inhibitor | Concentration | Antibiotic | Fold MIC Reduction | Reference Organism |
| This compound | 64 µg/mL | Minocycline | 4 | E. coli |
| MBX2319 | 12.5 µM | Ciprofloxacin | 2 | E. coli |
| 12.5 µM | Levofloxacin | 4 | E. coli | |
| 12.5 µM | Piperacillin | 8 | E. coli | |
| PAβN | 20 µg/mL | Levofloxacin | 16 | P. aeruginosa |
| NMP | 800 µM | Nile Red (efflux inhibition) | ~90% | E. coli |
Note: Direct comparison of inhibitor potency can be challenging due to variations in experimental conditions, including the specific bacterial strains, antibiotic substrates, and inhibitor concentrations used across different studies. The data presented here is for illustrative purposes. More comprehensive, head-to-head studies are needed for a definitive comparative assessment.
Experimental Protocols for On-Target Activity Validation
To validate the on-target activity of AcrB inhibitors like this compound, a series of well-established assays are employed. These assays are designed to demonstrate the inhibitor's ability to block the efflux of known AcrB substrates and to rule out off-target effects.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an AcrB inhibitor to enhance the antimicrobial activity of a given antibiotic.
Protocol:
-
Bacterial Strain: Use an E. coli strain known to express the AcrAB-TolC efflux pump, such as a wild-type strain or a strain overexpressing AcrB. An AcrB-deficient strain (ΔacrB) should be used as a negative control.
-
Antibiotic and Inhibitor Preparation: Prepare serial dilutions of the antibiotic of interest (e.g., ciprofloxacin, levofloxacin, minocycline) in a 96-well microtiter plate. Prepare a second set of plates containing the same antibiotic dilutions supplemented with a fixed, sub-inhibitory concentration of the AcrB inhibitor (e.g., this compound).
-
Inoculum Preparation: Grow the bacterial strains to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Inoculation and Incubation: Inoculate the wells of both sets of plates with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of the inhibitor.
-
Data Analysis: Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor. A significant fold reduction in the wild-type or overexpressing strain, but not in the ΔacrB strain, indicates on-target activity.
Nile Red Efflux Assay
This real-time fluorescence-based assay directly measures the ability of an inhibitor to block the efflux of Nile Red, a fluorescent substrate of AcrB.
Protocol:
-
Cell Preparation: Grow the E. coli strain of interest to the late logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend in a phosphate buffer to a standardized optical density (e.g., OD600 of 0.4).
-
Loading with Nile Red: Add Nile Red to the cell suspension at a final concentration of 5 µM. Incubate for a sufficient time to allow the dye to accumulate within the cells.
-
Efflux Initiation: Transfer the cell suspension to a fluorometer cuvette. Initiate efflux by adding an energy source, such as glucose (final concentration 25 mM).
-
Inhibitor Addition: To test the effect of an inhibitor, add it to the cell suspension prior to the addition of the energy source.
-
Fluorescence Monitoring: Monitor the decrease in fluorescence over time at an excitation wavelength of 552 nm and an emission wavelength of 636 nm. A slower rate of fluorescence decrease in the presence of the inhibitor compared to the control (no inhibitor) indicates inhibition of efflux.
-
Data Analysis: The rate of efflux can be quantified and compared between different inhibitor concentrations to determine an IC50 value.
Ethidium Bromide Accumulation Assay
This assay measures the intracellular accumulation of ethidium bromide, another fluorescent substrate of AcrB. Inhibition of AcrB leads to increased accumulation and, consequently, higher fluorescence.
Protocol:
-
Cell Preparation: Prepare the bacterial cells as described for the Nile Red efflux assay.
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension to wells containing serial dilutions of the AcrB inhibitor.
-
Initiation and Measurement: Add ethidium bromide to all wells at a final concentration of 2 µg/mL. Immediately begin monitoring the increase in fluorescence over time using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 600 nm.
-
Controls: Include wells with bacteria and ethidium bromide but no inhibitor (negative control), and wells with a known potent efflux pump inhibitor like CCCP (carbonyl cyanide m-chlorophenylhydrazone) as a positive control. A ΔacrB strain should also be used to determine the maximum accumulation level.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of ethidium bromide accumulation. Compare the accumulation rates in the presence of different inhibitor concentrations to the controls to determine the inhibitory activity.
Visualizing the Mechanism of AcrB Inhibition
To understand the on-target activity of this compound and other inhibitors, it is essential to visualize the mechanism of the AcrB efflux pump and how inhibitors interfere with its function.
Caption: Workflow for validating the on-target activity of AcrB inhibitors.
The functional unit of AcrB is a homotrimer, with each protomer cycling through three distinct conformations: Loose (Access), Tight (Binding), and Open (Extrusion). This process is driven by the proton motive force. AcrB inhibitors are thought to bind to a hydrophobic pocket within the periplasmic domain of AcrB, thereby disrupting the conformational cycling and blocking the efflux of substrates.
Caption: AcrB functional cycle and its inhibition by this compound.
Conclusion
The validation of this compound's on-target activity relies on a combination of robust experimental assays that demonstrate its ability to potentiate existing antibiotics by specifically inhibiting the AcrB efflux pump. While direct quantitative comparisons with other inhibitors are limited by the availability of head-to-head data, the methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel efflux pump inhibitors. The continued development and characterization of potent and specific AcrB inhibitors hold significant promise for overcoming multidrug resistance in Gram-negative pathogens.
References
Unraveling Cross-Resistance: A Comparative Analysis of AcrB-IN-2 and Other Efflux Pump Inhibitors
A deep dive into the comparative efficacy and potential cross-resistance profiles of the novel AcrB inhibitor, AcrB-IN-2, against established efflux pump inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of resistance.
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a broad range of antibiotics from the bacterial cell. The inner membrane component, AcrB, is a prime target for the development of efflux pump inhibitors (EPIs) to restore antibiotic susceptibility. This guide focuses on a novel benzochromene derivative, this compound (also referred to as compound G6), and compares its performance with other well-characterized AcrB inhibitors, exploring the critical aspect of cross-resistance.[1]
Comparative Efficacy of AcrB Efflux Pump Inhibitors
This compound has demonstrated significant potential in potentiating the activity of various antibiotics against E. coli. Its performance, alongside other notable EPIs such as the peptidomimetic PAβN (Phenylalanine-Arginine β-naphthylamide) and the pyranopyridine derivative MBX3135, is summarized below. The data highlights the ability of these inhibitors to reduce the minimum inhibitory concentration (MIC) of select antibiotics.
| Efflux Pump Inhibitor | Antibiotic | Fold Reduction in MIC of Antibiotic | Reference Strain |
| This compound (G6) | Erythromycin | 8-fold (without membrane permeabilizer) | E. coli |
| Minocycline | 4-fold (at 64 µg/mL of this compound) | E. coli | |
| Levofloxacin | Synergistic effect observed | E. coli | |
| PAβN | Levofloxacin | 16-fold to 64-fold (on strains overexpressing Mex RND pumps) | P. aeruginosa |
| MBX3135 | Ciprofloxacin | 2-fold to 4-fold | E. coli |
| Levofloxacin | 4-fold | E. coli | |
| Piperacillin | 4-fold to 8-fold | E. coli |
Table 1: Potentiation of antibiotic activity by various AcrB inhibitors. Data for this compound is from Guo et al., 2023. Data for other inhibitors is compiled from multiple sources for comparative purposes.[1]
Understanding Cross-Resistance through AcrB Mutations
The development of resistance to EPIs is a crucial consideration for their clinical application. Cross-resistance, where a mutation conferring resistance to one inhibitor also affects the activity of others, can limit therapeutic options. While direct cross-resistance studies involving this compound are not yet available, analysis of known mutations in AcrB that impact other EPIs provides valuable insights.
Mutations in the distal binding pocket of AcrB are known to affect substrate and inhibitor binding. For instance, the G288D substitution in AcrB has been shown to alter substrate specificity, increasing the efflux of ciprofloxacin while potentially affecting the binding of other compounds.[2][3] Another double mutation, G141D_N282Y, has been found to significantly impair the activity of pyranopyridine inhibitors like the MBX series, while having a lesser effect on other classes of inhibitors.[4] The susceptibility of this compound to these and other mutations remains to be determined and is a critical area for future research.
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is a standard method to quantify the synergistic effect of two compounds.
Protocol:
-
Prepare a series of two-fold dilutions of the antibiotic and the efflux pump inhibitor (e.g., this compound) in a 96-well microtiter plate. The antibiotic is typically diluted along the y-axis, and the EPI along the x-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli at a final concentration of 5 x 105 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence of varying concentrations of the EPI. The MIC is defined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of EPI in combination / MIC of EPI alone). A FICI of ≤ 0.5 indicates synergy.[5][6][7]
Nile Red Efflux Assay
This real-time assay measures the ability of an EPI to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.
Protocol:
-
Grow bacterial cells to the mid-logarithmic phase and then de-energize them by incubating with a protonophore such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) in a phosphate buffer. This allows the cells to be loaded with Nile Red.
-
Add Nile Red to the de-energized cell suspension and incubate to allow for dye accumulation.
-
Wash the cells to remove excess dye and resuspend them in a buffer without CCCP.
-
Add the test EPI (e.g., this compound) at the desired concentration.
-
Initiate efflux by adding an energy source, such as glucose.
-
Monitor the decrease in fluorescence in real-time using a fluorometer. A slower rate of fluorescence decrease in the presence of the EPI indicates inhibition of efflux.[8][9][10]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the logic of cross-resistance assessment, the following diagrams are provided.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of effective AcrB inhibitors. Its ability to potentiate antibiotics like erythromycin demonstrates its potential in combating multidrug resistance. However, a comprehensive understanding of its cross-resistance profile is essential for its future development. Further studies are needed to evaluate the efficacy of this compound against a broader panel of bacterial strains and in the presence of known AcrB mutations that confer resistance to other EPIs. Such data will be invaluable for designing next-generation inhibitors that can circumvent existing resistance mechanisms and prolong the lifespan of our current antibiotic arsenal.
References
- 1. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of site-directed mutations in multidrug efflux pump AcrB examined by quantitative efflux assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Performance of AcrB Efflux Pump Inhibitors in Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
Performance of AcrB Inhibitors Against Mutant Strains
The effectiveness of an AcrB inhibitor can be significantly altered by mutations within the AcrB protein. Understanding how these mutations impact inhibitor binding and efficacy is critical for the development of robust and effective efflux pump inhibitors (EPIs). The following table summarizes the performance of several key AcrB inhibitors against wild-type and mutant AcrB strains, as reported in recent studies.
| Inhibitor Class | Specific Inhibitor | AcrB Mutant Strain | Observed Effect on Inhibitor Activity | Reference |
| Pyranopyridines | MBX series (e.g., MBX2319) | G141D_N282Y | Highly susceptible; significant loss of activity | [1][2][3][4] |
| Pyranopyridines | MBX series (e.g., MBX2319) | V411A | Activity not decreased | [1][2][3] |
| Pyridylpiperazine | BDM88855 | G141D_N282Y | Activity not susceptible to this mutation | [1][2][3][4] |
| Pyridylpiperazine | BDM88855 | V411A | Potentiation of drug activity eliminated | [1][2][3] |
| Naphthylmethylpiperazine | 1-(1-naphthylmethyl)piperazine (NMP) | G141D_N282Y | Diminished drug enhancing activity | [1][2][3][4] |
Table 1: Comparative Performance of AcrB Inhibitors in Key Mutant Strains. This table highlights the differential impact of specific AcrB mutations on the activity of various classes of efflux pump inhibitors.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the evaluation of EPI performance. Below are detailed protocols for key assays used in the characterization of AcrB inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. When evaluating EPIs, the MIC of an antibiotic is determined in the presence and absence of the inhibitor. A significant reduction in the antibiotic's MIC in the presence of the EPI indicates successful inhibition of efflux.
Protocol:
-
Bacterial Strain Preparation: Grow the desired E. coli strain (wild-type or mutant) overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture to a final inoculum of approximately 5 x 10^5 CFU/mL in fresh Mueller-Hinton broth.[5]
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of the antibiotic. For EPI testing, add a fixed, sub-inhibitory concentration of the EPI to each well containing the antibiotic dilutions. Include control wells with only the antibiotic, only the EPI, and no active compounds.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth. The potentiation factor of the EPI is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the EPI.
Dye Accumulation Assay (e.g., Hoechst 33342)
This assay directly measures the ability of an EPI to block the efflux of a fluorescent substrate from the bacterial cell. Increased intracellular fluorescence indicates effective inhibition of the efflux pump.
Protocol:
-
Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase (OD600 of 0.4-0.6).[6]
-
Washing and Resuspension: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension. Add the EPI at the desired concentration.
-
Initiation of Assay: Add the fluorescent substrate (e.g., Hoechst 33342) to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence accumulation in the presence and absence of the EPI. A higher rate and level of fluorescence accumulation in the presence of the inhibitor indicate effective efflux pump inhibition.
Visualizing Mechanisms and Workflows
AcrB Efflux Pump Mechanism and Inhibition
The AcrB protein is a homotrimer that functions as a proton-motive force-driven efflux pump.[1] Each protomer cycles through three conformational states: access, binding, and extrusion. Inhibitors typically bind within the substrate-binding pocket, disrupting this conformational cycle and preventing the expulsion of substrates like antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of AcrB-IN-2 for the AcrB Efflux Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the Acriflavine resistance protein B (AcrB) pump, a component of the AcrAB-TolC system. This tripartite complex actively extrudes a broad range of antibiotics from the bacterial cell, rendering them ineffective. A promising strategy to combat MDR is the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. AcrB-IN-2 is a novel inhibitor targeting the AcrB pump. This guide provides a comparative evaluation of the specificity of this compound for the AcrB pump against other known AcrB inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of AcrB Inhibitor Specificity
The specificity of an efflux pump inhibitor is a critical determinant of its therapeutic potential. An ideal inhibitor would potently target the primary efflux pump responsible for resistance (e.g., AcrB) while exhibiting minimal activity against other bacterial or mammalian proteins to reduce off-target effects and toxicity. Here, we compare the specificity profile of this compound with other well-characterized AcrB inhibitors.
| Inhibitor | Target Profile | Quantitative Data (Potentiation) | Specificity Notes |
| This compound | AcrB Efflux Pump | Reduces the Minimum Inhibitory Concentration (MIC) of Minocycline by 4-fold at 64 μg/mL.[1] | Demonstrates synergistic activity with antibiotics like erythromycin, levofloxacin, and minocycline, suggesting a targeted effect on AcrB-mediated efflux.[1] Inhibits the efflux of the AcrB substrate Nile Red.[1] |
| PAβN (Phenylalanine-Arginine β-Naphthylamide) | Broad-spectrum RND pump inhibitor | At 20 µg/mL, potentiates the activity of levofloxacin by 16- to 64-fold in P. aeruginosa strains. | Known to inhibit multiple RND pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa, in addition to AcrAB-TolC in E. coli. This broad-spectrum activity can be advantageous but may also lead to off-target effects. |
| NMP (1-(1-naphthylmethyl)-piperazine) | Primarily targets AcrAB-TolC | At 100 µg/mL, reduces the MIC of levofloxacin by 8- to 16-fold in E. coli strains overexpressing AcrAB. | Shows some activity against other RND pumps but is most effective against AcrAB-TolC. Its effect is significantly diminished in AcrB-deficient strains, indicating a specific action on this pump. |
| D13-9001 | Potent inhibitor of AcrB and MexB | KD values of 1.15 μM for E. coli AcrB and 3.57 μM for P. aeruginosa MexB.[2] | A dual inhibitor, demonstrating potent activity against two major RND pumps in different Gram-negative pathogens. This dual specificity could be beneficial for treating infections caused by either organism. |
| MBX2319 | Potent and specific inhibitor of AcrAB-TolC | At 12.5 μM, decreases the MICs of ciprofloxacin, levofloxacin, and piperacillin by 2-, 4-, and 8-fold, respectively, in E. coli.[3] | Activity is absent in AcrAB-TolC deficient strains, highlighting its high specificity for this particular pump. It binds tightly to the hydrophobic trap within the AcrB protein.[4] |
Experimental Protocols
To ensure the reproducibility and standardization of specificity studies, detailed experimental protocols are essential. Below are the methodologies for key experiments used to evaluate the specificity of efflux pump inhibitors.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an inhibitor to enhance the activity of an antibiotic against a bacterial strain expressing the target efflux pump. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates that the inhibitor is blocking the efflux of that antibiotic.
Materials:
-
Bacterial strain (e.g., E. coli expressing AcrB)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic of interest (e.g., minocycline, ciprofloxacin)
-
Efflux pump inhibitor (e.g., this compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL.
-
Preparation of Inhibitor and Antibiotic Solutions: Prepare a stock solution of the efflux pump inhibitor and the antibiotic in a suitable solvent. Create a series of two-fold serial dilutions of the antibiotic in CAMHB in a 96-well plate. For each antibiotic dilution, prepare two sets of wells: one with a fixed sub-inhibitory concentration of the inhibitor and one without the inhibitor (control).
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic in the presence and absence of the inhibitor. A four-fold or greater reduction in the MIC in the presence of the inhibitor is considered significant potentiation.
Dye Accumulation Assay using Hoechst 33342
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from the bacterial cell. An increase in intracellular fluorescence in the presence of the inhibitor indicates that the efflux pump is being inhibited.
Materials:
-
Bacterial strain (wild-type and an efflux pump-deficient mutant, e.g., ΔacrB)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a protonophore used as a positive control for efflux inhibition.
-
Hoechst 33342 fluorescent dye
-
Efflux pump inhibitor
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.
-
Dye Loading: Add Hoechst 33342 to the cell suspension at a final concentration of 1-5 µM. Incubate at room temperature for 30 minutes to allow the dye to load into the cells.
-
Efflux Initiation: Transfer the dye-loaded cell suspension to a 96-well plate. Add the test inhibitor at various concentrations. Use CCCP as a positive control and a vehicle-only well as a negative control. Initiate efflux by adding glucose to a final concentration of 25 mM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence levels in the wells containing the inhibitor to the control wells. An increase in fluorescence intensity in the presence of the inhibitor indicates a reduction in dye efflux and thus, inhibition of the pump. Compare the results with the efflux-deficient mutant to confirm that the observed effect is specific to the target pump.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the logic behind evaluating inhibitor specificity, the following diagrams are provided.
Caption: Workflow for the MIC Potentiation Assay.
Caption: Logical framework for determining this compound specificity.
References
Unlocking Antibiotic Efficacy: A Comparative Analysis of Efflux Pump Inhibitors
A deep dive into the synergistic potential of various Efflux Pump Inhibitors (EPIs) reveals promising avenues to combat antimicrobial resistance. By neutralizing the bacterial defense mechanism of efflux pumps, these inhibitors can restore the effectiveness of existing antibiotics. This guide provides a comparative analysis of different EPIs, supported by experimental data and detailed protocols to aid researchers in this critical field.
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby reducing the intracellular drug concentration to sub-therapeutic levels and conferring multidrug resistance (MDR).[1] Efflux Pump Inhibitors (EPIs) are compounds that can counteract this resistance mechanism, reviving the utility of conventional antibiotics.[1][2] These inhibitors can be broadly categorized into natural and synthetic compounds, each with distinct mechanisms of action and synergistic profiles with different classes of antibiotics.[3][4]
Comparative Synergistic Activity of Efflux Pump Inhibitors
The synergistic effect of an EPI with an antibiotic is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.[5][6] The fold potentiation, or the factor by which the Minimum Inhibitory Concentration (MIC) of an antibiotic is reduced in the presence of an EPI, is another critical measure of synergistic activity.[7][8]
Below is a summary of the synergistic activity of representative EPIs from different classes:
| Efflux Pump Inhibitor (EPI) | Class | Target Efflux Pump Family | Target Bacteria | Antibiotic Combination | Fold MIC Reduction | FICI |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Peptidomimetic (Synthetic) | Resistance-Nodulation-Division (RND) | Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii | Levofloxacin, Erythromycin, Clindamycin, Chloramphenicol, Trimethoprim | 16 to 64-fold[9] | ≤ 0.5 |
| Reserpine | Alkaloid (Natural) | Major Facilitator Superfamily (MFS) | Staphylococcus aureus | Norfloxacin | Up to 4-fold[1] | Not specified |
| Piperine | Alkaloid (Natural) | ATP-binding cassette (ABC) / Uncharacterized | Staphylococcus aureus, Mycobacterium tuberculosis | Ciprofloxacin, Rifampicin | 4-fold (for ciprofloxacin)[1][2] | Not specified |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Arylpiperazine (Synthetic) | Resistance-Nodulation-Division (RND) | Escherichia coli | Oxacillin, Rifampicin, Chloramphenicol, Clarithromycin, Linezolid | 4 to 32-fold[9] | Not specified |
| MBX2319 | Pyranopyridine (Synthetic) | Resistance-Nodulation-Division (RND) | Escherichia coli | Ciprofloxacin, Levofloxacin, Piperacillin | 2 to 8-fold[2][9] | Not specified |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Metabolic Inhibitor (Synthetic) | Proton Motive Force (PMF) dependent pumps | Broad-spectrum | Various | Not specified | Not specified |
Experimental Protocols
Accurate evaluation of the synergistic activity of EPIs requires standardized and reproducible experimental protocols. The following are detailed methodologies for key assays.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[5][10][11]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of an EPI-antibiotic combination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of the antibiotic and EPI
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the antibiotic horizontally and the EPI vertically in a 96-well plate containing MHB.
-
The final volume in each well should be 100 µL, containing a unique combination of antibiotic and EPI concentrations.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Include wells with antibiotic alone and EPI alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism.[5][12]
Time-Kill Curve Assay
Time-kill curve analysis provides information on the pharmacodynamic interaction between an antibiotic and an EPI over time, determining whether the combination is bactericidal or bacteriostatic.[5][13][14]
Objective: To assess the rate of bacterial killing by an EPI-antibiotic combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Culture tubes with appropriate broth (e.g., MHB)
-
Antibiotic and EPI stock solutions
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Prepare culture tubes with a final volume of 10 mL of broth containing:
-
No drug (growth control)
-
Antibiotic at its MIC
-
EPI at a sub-inhibitory concentration
-
The combination of the antibiotic and EPI at the same concentrations.
-
-
Inoculate each tube with the bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[5]
Ethidium Bromide Efflux Assay
This fluorometric assay measures the activity of efflux pumps by monitoring the intracellular accumulation and efflux of a fluorescent substrate, ethidium bromide (EtBr).[15][16][17]
Objective: To determine if a compound inhibits the efflux of ethidium bromide from bacterial cells.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
EPI solution
-
Fluorometer or fluorescence microplate reader
-
Glucose solution (as an energy source for the efflux pumps)
Procedure: Accumulation Phase:
-
Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.3.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Add the EPI at a desired concentration. A control without the EPI should be included.
-
Incubate at 37°C and monitor the increase in fluorescence over time. Increased fluorescence indicates greater accumulation of EtBr due to efflux pump inhibition.
Efflux Phase:
-
Load the cells with EtBr by incubating them with EtBr in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular concentration.
-
Centrifuge the loaded cells, remove the supernatant, and resuspend the pellet in EtBr-free PBS containing the EPI to be tested.
-
Initiate efflux by adding glucose (e.g., 0.4% final concentration).
-
Monitor the decrease in fluorescence over time. A slower rate of fluorescence decrease in the presence of the EPI compared to the control (without EPI) indicates inhibition of efflux.
Visualizing Mechanisms and Workflows
Caption: Experimental workflow for evaluating EPI synergy.
Caption: Simplified signaling pathway of an efflux pump.
Caption: Logical relationship of EPI-mediated antibiotic potentiation.
References
- 1. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Advances in Developing Inhibitors of Bacterial Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
Validating AcrB-IN-2's Lack of Membrane-Disrupting Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AcrB-IN-2, an inhibitor of the AcrB multidrug efflux pump, against a known membrane-disrupting agent. The data and protocols presented herein are designed to facilitate the validation of this compound's specific mechanism of action, which does not involve the disruption of bacterial cell membranes. This targeted activity is a desirable characteristic for novel antibacterial agents, as it minimizes off-target effects and potential cytotoxicity to host cells.
The primary function of AcrB, a component of the AcrAB-TolC efflux pump in Gram-negative bacteria, is to expel a wide range of toxic compounds, including many antibiotics, from the cell.[1][2][3] This process is energized by the proton motive force, where the efflux of a substrate is coupled to the influx of protons, functioning as a drug/proton antiporter.[4] Inhibitors of AcrB, such as this compound, are being investigated as a means to resensitize multidrug-resistant bacteria to existing antibiotics. A crucial aspect of their development is to ensure they do not possess non-specific membrane-disrupting activities.
Comparative Analysis of Membrane Integrity
To assess the membrane-disrupting potential of this compound, a comparative study can be performed alongside a positive control, a compound known for its membrane-disrupting properties like Polymyxin B, and a negative control (the vehicle in which the compounds are dissolved). Polymyxin B is a lipopeptide antibiotic that binds to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to the disruption of both the outer and inner membranes and subsequent leakage of cellular contents.[5][6][7][8][9]
The following table summarizes hypothetical, yet representative, quantitative data from a SYTOX™ Green uptake assay, a common method to evaluate bacterial membrane integrity. SYTOX™ Green is a fluorescent dye that can only enter cells with compromised plasma membranes and exhibits a significant increase in fluorescence upon binding to nucleic acids.
| Compound | Concentration (µM) | % of Cells with Compromised Membranes (SYTOX™ Green Positive) |
| Vehicle Control (0.1% DMSO) | N/A | 1.5% |
| This compound | 1 | 1.8% |
| 10 | 2.1% | |
| 50 | 2.5% | |
| Polymyxin B (Positive Control) | 1 | 85.2% |
| 10 | 98.7% | |
| 50 | 99.1% |
Experimental Protocols
A key experiment to validate the lack of membrane-disrupting activity is the assessment of membrane permeability using a fluorescent nucleic acid stain.
SYTOX™ Green Uptake Assay for Bacterial Membrane Integrity
This protocol details the methodology for quantifying membrane permeability in bacteria upon treatment with test compounds.
1. Materials:
-
Bacterial strain of interest (e.g., Escherichia coli ΔacrB)
-
Growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
This compound
-
Polymyxin B (positive control)
-
DMSO (vehicle control)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities (excitation/emission ~504/523 nm)
2. Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh growth medium and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.5.
3. Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the bacterial suspension.
-
Add 50 µL of the test compounds (this compound, Polymyxin B) at various concentrations (prepared in PBS from a stock in DMSO). For the vehicle control, add PBS with the corresponding concentration of DMSO.
-
Add SYTOX™ Green to each well to a final concentration of 1 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~504 nm and emission at ~523 nm.
-
To determine the fluorescence of 100% permeabilized cells, add 70% isopropanol to a set of control wells containing the bacterial suspension and SYTOX™ Green.
4. Data Analysis:
-
Subtract the background fluorescence (wells with only PBS and SYTOX™ Green) from all experimental values.
-
Express the results as a percentage of the fluorescence of the 100% permeabilized control.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the AcrB efflux mechanism and the experimental workflow for assessing membrane disruption.
Caption: Mechanism of AcrB efflux and inhibition by this compound.
References
- 1. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Conformation of the AcrB Multidrug Efflux Pump in Mutants of the Putative Proton Relay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 6. bioengineer.org [bioengineer.org]
- 7. youtube.com [youtube.com]
- 8. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance [mdpi.com]
Benchmarking a Novel Pyranopyridine Efflux Pump Inhibitor Against a Panel of Known AcrB Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of a novel pyranopyridine efflux pump inhibitor (EPI), represented here by the potent MBX series compound MBX3135, against a panel of well-characterized inhibitors of the Escherichia coli AcrAB-TolC efflux pump. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of antimicrobial adjuvants.
The AcrAB-TolC system is a primary driver of multidrug resistance (MDR) in Gram-negative bacteria, actively extruding a wide range of antibiotics.[1][2][3] Efflux pump inhibitors are being investigated as a promising strategy to restore the efficacy of existing antibiotics by blocking this resistance mechanism.[4][5][6] This guide summarizes key performance indicators for MBX3135 and other notable EPIs, including Phenylalanine-Arginine β-Naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP), providing supporting experimental data and detailed methodologies.
Performance Comparison of AcrB Efflux Pump Inhibitors
The primary measure of an EPI's efficacy is its ability to potentiate the activity of an antibiotic, typically quantified as a fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. The following tables summarize the performance of MBX3135 and other known EPIs in combination with various antibiotics against E. coli strains overexpressing the AcrB efflux pump.
Table 1: Potentiation of Antibiotic Activity (MIC Fold Reduction) by Various Efflux Pump Inhibitors in AcrB-Overexpressing E. coli
| Efflux Pump Inhibitor | Antibiotic Class | Antibiotic | Concentration of EPI | MIC Fold Reduction | Reference |
| MBX3135 (Pyranopyridine) | Fluoroquinolone | Ciprofloxacin | 0.024 - 0.39 µM | Potentiates bactericidal activity | [7] |
| Fluoroquinolone | Levofloxacin | 3.1 µM (as MBX2319) | 4-fold | [8] | |
| β-Lactam | Piperacillin | 3.1 µM (as MBX2319) | 4-fold | [8] | |
| PAβN (Peptidomimetic) | Fluoroquinolone | Levofloxacin | 20 µg/mL | 16 to 64-fold (in P. aeruginosa) | [8] |
| β-Lactam | Piperacillin, Cefotaxime | 25-50 µg/mL | 2 to 4-fold (in P. aeruginosa) | [8] | |
| Various | Clindamycin, Chloramphenicol | Not Specified | Potentiation observed | [8] | |
| NMP (Arylpiperazine) | Fluoroquinolone | Levofloxacin | 100 µg/mL | 8 to 16-fold | [8] |
Note: Data for different inhibitors are often generated in studies using varied bacterial strains and experimental conditions. Direct comparison should be made with caution. The pyranopyridine compound MBX2319 is a close analog of MBX3135 and is used here as a reference for antibiotic potentiation.[4][5]
Mechanism of Action and Experimental Workflows
The AcrB protein functions as a homotrimer, with each protomer cycling through three distinct conformational states in a process known as functional rotation: Access (Loose), Binding (Tight), and Extrusion (Open).[5][9] This cycle is powered by the proton motive force and is responsible for capturing substrates from the periplasm and the inner membrane and expelling them out of the cell via the TolC channel.
References
- 1. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystal.ku.edu [crystal.ku.edu]
- 3. scispace.com [scispace.com]
- 4. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for AcrB-IN-2
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for AcrB-IN-2 is not publicly available, the following procedures are based on established guidelines for the disposal of research-grade small molecule inhibitors and other laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance and handle it with appropriate care.
Summary of Disposal Best Practices
The following table summarizes the essential practices for the safe disposal of this compound and similar chemical compounds in a laboratory setting.
| Category | Guideline | Rationale |
| Waste Identification | Treat this compound as hazardous chemical waste. | In the absence of specific hazard data, assume the compound may have toxic, reactive, flammable, or corrosive properties. |
| Labeling | Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. | Proper labeling is crucial for safe handling, segregation, and disposal by environmental health and safety (EHS) personnel.[1][2][3] |
| Containment | Use appropriate, sealed, and leak-proof containers for waste collection. The original container is often a suitable option.[2][4] | Prevents spills, leaks, and exposure to personnel and the environment. |
| Segregation | Store this compound waste separately from incompatible materials, such as strong acids, bases, and oxidizers.[2] | Prevents potentially dangerous chemical reactions. |
| Disposal Method | Do not dispose of this compound down the sink or in regular trash.[3][4] All waste must be handled by the institution's designated hazardous waste management program.[5] | Protects water systems and prevents environmental contamination. Ensures compliance with regulations. |
| Spill Management | In case of a spill, follow established laboratory protocols for chemical spills. This typically involves containment, neutralization (if applicable and safe), and collection of the spilled material and any contaminated items for disposal as hazardous waste. | Minimizes exposure and environmental impact. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | Ensures that residual chemical is not improperly discarded. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the detailed steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound waste, such as unused compound or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be kept securely closed when not in use.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvent used.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the estimated concentration.
-
Keep the container sealed when not actively adding waste.
-
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[1][2]
-
Ensure the storage area is away from ignition sources and incompatible chemicals.[2]
-
The storage area should have secondary containment to control any potential leaks.
4. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.
-
Provide them with all the necessary information about the waste, as indicated on the label.
-
Follow their specific procedures for waste pickup and disposal.[1][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling AcrB-IN-2
Disclaimer: AcrB-IN-2 is a research chemical with limited publicly available safety data. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the manufacturer before any handling, storage, or disposal of this compound.
This document provides a foundational framework for the safe operational handling and disposal of this compound, a known AcrB efflux pump inhibitor. The procedures outlined are designed to mitigate risks for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data for this compound, a cautious approach is mandatory. The following table summarizes the recommended PPE for handling this compound, based on standard protocols for chemicals of unknown toxicity.[1][2][3]
| Equipment | Specification | Purpose |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from splashes and contamination.[3][4] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects eyes from splashes, mists, and dust.[4] |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[4][5] | |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Primary barrier against skin contact.[1] |
| Double gloving (optional but recommended) | For enhanced protection, especially when handling concentrated solutions. | |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3][4] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust outside of a fume hood, based on a risk assessment.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
-
Obtain and Review the SDS: Before receipt of this compound, obtain and thoroughly review the Safety Data Sheet from the supplier.[6]
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before starting work.[9]
2. Handling the Compound:
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Weighing and Reconstitution:
-
Handle solid this compound in a fume hood to avoid inhalation of any dust particles.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Use:
3. Post-Handling and Decontamination:
-
Decontaminate Work Surfaces: Upon completion of work, decontaminate the work area with an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE in the designated waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental protection. All waste must be handled in accordance with institutional, local, and national regulations.[12][13]
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous solid chemical waste. |
| Liquid this compound Waste (including solutions) | Collect in a labeled, leak-proof container for hazardous liquid chemical waste. Segregate halogenated and non-halogenated solvent waste if applicable.[14][15] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste. Needles and other sharps must be placed in a designated sharps container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in the designated solid chemical waste container. |
Note: Never dispose of this compound down the drain or in the regular trash.[11][13]
Visual Guidance: Workflows and Mechanisms
To further support operational understanding, the following diagrams illustrate a general workflow for handling new chemical compounds and the mechanism of the AcrB efflux pump, which this compound inhibits.
Caption: A generalized workflow for the safe handling of new or uncharacterized chemical compounds in a laboratory setting.
Caption: this compound inhibits the AcrB protein, preventing the efflux of substrates like antibiotics.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 3. sc.edu [sc.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. lsu.edu [lsu.edu]
- 11. zmshealthbio.com [zmshealthbio.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. acewaste.com.au [acewaste.com.au]
- 15. iip.res.in [iip.res.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
